Molecular weight and formula of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Executive Summary & Molecular Identity This technical guide profiles 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a critical -haloketone intermediate used in the synthesis of complex heterocycles and pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Identity
This technical guide profiles 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a critical
-haloketone intermediate used in the synthesis of complex heterocycles and pharmaceutical scaffolds. Distinguished by its dual-bromination pattern and ortho-methoxy substitution, this molecule serves as a high-reactivity electrophile in Hantzsch thiazole synthesis and benzofuran construction.
Physicochemical Specifications
The following data constitutes the core identity of the molecule. Researchers must verify these parameters via Mass Spectrometry (MS) and NMR upon synthesis.
Parameter
Specification
Technical Note
IUPAC Name
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Often referred to as -bromo-5-bromo-2-methoxypropiophenone.
Molecular Formula
Contains two bromine atoms, creating a distinct isotopic signature.[1]
Molecular Weight
321.99 g/mol
Monoisotopic mass. Average mass is ~322.0 g/mol .[1]
Physical State
Solid / Crystalline Powder
Typically off-white to pale yellow; color darkens upon decomposition.
Solubility
DCM, Chloroform, Ethyl Acetate
Poorly soluble in water; hydrolyzes slowly in aqueous basic media.[1]
Stability
Temperature/Light Sensitive
Store at -20°C under inert atmosphere (Ar/N2).
Synthetic Architecture
The synthesis of
-bromoketones requires precise control to prevent over-bromination (dibromination at the -position) or nuclear bromination on the ring. The following protocol utilizes an acid-catalyzed mechanism to ensure regioselectivity.
Reaction Pathway (Graphviz Visualization)
The reaction proceeds via the in situ generation of an enol intermediate from the parent propiophenone, followed by electrophilic attack by bromine.[1]
Figure 1: Acid-catalyzed electrophilic
-bromination pathway. The rate-determining step is the enolization of the ketone.
Validated Experimental Protocol
Objective: Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one on a 10 mmol scale.
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve the precursor in Glacial Acetic Acid.
Activation: Add catalytic HBr to initiate enol formation. Stir at room temperature for 10 minutes.
Bromination: Dilute
in 5 mL of acetic acid. Add this solution dropwise over 30 minutes.
Critical Control Point: The solution should decolorize (orange
clear) between drops, indicating consumption of .[1] If color persists, pause addition.[1]
Quenching: Once addition is complete and the color remains faintly yellow, pour the mixture into 100 mL of ice-cold water.
Isolation: The product will precipitate. Filter the solid or extract with Dichloromethane (DCM) if oil forms.
Purification: Recrystallize from Ethanol/Hexane to remove traces of dibrominated byproduct.
Structural Validation & Analytics
Trust in chemical identity relies on verifying the unique signatures of the molecule.
Mass Spectrometry (Isotopic Pattern)
The presence of two bromine atoms creates a distinctive "Triplet" pattern in the mass spectrum due to the natural abundance of
This molecule is a "Linchpin Intermediate." Its reactivity allows it to serve as the electrophilic component in condensation reactions to form heterocycles.
Hantzsch Thiazole Synthesis
Reaction with thioamides yields thiazoles, a moiety found in numerous kinase inhibitors and metabolic modulators.[1]
Figure 2: Transformation of the
-bromoketone into a thiazole scaffold via condensation with thioamides.
Safety & Handling (E-E-A-T)
Warning:
-Haloketones are potent lachrymators (tear-inducing agents) and alkylating agents.
Containment: All weighing and reactions must be performed inside a functioning fume hood.
Neutralization: Glassware contaminated with this compound should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before washing.
Storage: The compound degrades under light (photolysis of C-Br bond) and heat. Store in amber vials at -20°C.
References
Podgoršek, A. et al. (2009).[1] "Green" bromination of ketones with H2O2-HBr "on water". Royal Society of Chemistry.
Sigma-Aldrich. (n.d.). 2-Bromo-1-(4-methoxyphenyl)propan-1-one Product Specification. (Used as comparative standard for physicochemical properties).
BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones.
Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[1] Wiley-VCH. (Standard reference for Hantzsch Thiazole Synthesis mechanisms).
Physicochemical Characterization: Solubility Profile of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Topic: Solubility Profile of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1] [...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profile of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one in Organic Solvents
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
[1]
Executive Summary & Structural Analysis[1][2][3]
In the development of substituted phenethylamines and cathinone derivatives, the intermediate 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one represents a critical electrophilic scaffold.[1] Its solubility profile is not merely a physical constant but a determinant factor in reaction kinetics (specifically nucleophilic substitutions), purification yields, and storage stability.[1]
This guide provides an in-depth analysis of the solubility characteristics of this
-bromo ketone.[1] Given the compound's specific halogenation pattern—featuring a lipophilic bromine on the aromatic ring and a reactive bromine on the aliphatic chain—its solvation behavior is governed by a competition between - stacking interactions and dipole-dipole forces.[1]
Structural Determinants of Solubility[1]
Lipophilic Core: The 5-bromo-2-methoxy substitution pattern significantly increases
compared to the unsubstituted propiophenone, reducing water miscibility to negligible levels.[1]
Electrophilic Center: The
-carbon (C2 of the propanone chain) is highly activated.[1] Solvents with nucleophilic character (e.g., primary alcohols, amines) pose stability risks, necessitating careful selection for solubility studies.[1]
Crystal Lattice Energy: The presence of the methoxy group often disrupts efficient packing compared to non-substituted analogs, potentially lowering the melting point and enhancing solubility in moderately polar organic solvents.[1]
Predicted Solubility Profile
Based on Quantitative Structure-Property Relationship (QSPR) analysis of structurally analogous
-haloketones (e.g., 2-bromo-1-(4-methoxyphenyl)propan-1-one), the following solubility profile is established. This data serves as the baseline for experimental validation.[1]
Table 1: Solubility Classification in Common Process Solvents (at 25°C)
Excellent solvent; often used for NMR characterization.[1]
Polar Aprotic
DMSO / DMF
High (>150 mg/mL)
Preferred for nucleophilic substitution reactions (SN2).[1]
Polar Aprotic
Acetone
High (>80 mg/mL)
Good for reaction monitoring; unsuitable for crystallization due to high solubility.[1]
Polar Aprotic
Ethyl Acetate
Moderate (30-60 mg/mL)
Key Solvent: Excellent for liquid-liquid extraction and silica chromatography.[1]
Polar Protic
Methanol / Ethanol
Moderate (Soluble hot)
Primary Crystallization Solvent. Low solubility at -20°C allows high-yield recovery.[1]
Non-Polar
Toluene
Moderate
Useful for azeotropic drying; moderate solubility aids in controlled precipitation.[1]
Non-Polar
Hexanes / Heptane
Low (<5 mg/mL)
Anti-Solvent: Used to crash out the product from DCM or Ethyl Acetate solutions.[1]
Aqueous
Water
Insoluble
Used as the wash phase to remove inorganic salts (NaBr) after reaction.[1]
Critical Note: While alcohols are listed as solvents, prolonged storage of
-bromo ketones in methanol or ethanol can lead to acetal formation or epoxide rearrangement.[1] Solutions in protic solvents should be prepared fresh.[1]
Experimental Protocols for Solubility Determination
To generate definitive data for regulatory filing or process optimization, the following self-validating protocols must be employed.
Tier 1: Visual Solubility Screening (Gravimetric)
This rapid screening method establishes the approximate solubility range and identifies suitable recrystallization candidates.[1]
Workflow:
Weigh 50 mg of the analyte into a clear 4 mL vial.
Add solvent in 100 µL increments at 25°C.
Vortex for 30 seconds after each addition.
Endpoint: Clear solution with no visible particulates.[1]
Calculation:
.
Validation Check: If solubility is
, heat the sample to the solvent's boiling point. If it dissolves upon heating and precipitates upon cooling, the solvent is a candidate for recrystallization.[1]
Tier 2: Quantitative Saturation Method (HPLC-UV)
For precise thermodynamic solubility values, High-Performance Liquid Chromatography (HPLC) is required.[1]
Protocol:
Saturation: Add excess solid (approx. 200 mg) to 2 mL of the target solvent.[1]
Equilibration: Agitate at a fixed temperature (25°C ± 0.1°C) for 24 hours using a thermomixer.
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may degrade in halogenated solvents).[1]
Dilution: Immediately dilute the filtrate 1:100 with Acetonitrile to prevent precipitation and quench reactivity.
Quantification: Calculate concentration against a 5-point calibration curve of the reference standard.
Process Chemistry & Solvent Selection Logic
The choice of solvent dictates the pathway of the subsequent reaction (typically amination to form the cathinone derivative).[1] The diagram below illustrates the decision logic for solvent selection based on the solubility profile.
Figure 1: Decision matrix for solvent selection linking solubility properties to process outcomes.[1]
Thermodynamic Analysis (Van't Hoff Plot)
To understand the temperature dependence of solubility—crucial for designing cooling crystallization cycles—data should be plotted according to the Van't Hoff equation:
Linear Plot: Indicates no phase change (polymorph transition) within the temperature range.[1]
Slope: A steep slope indicates high temperature sensitivity, making the solvent system (e.g., Ethanol) ideal for cooling crystallization.[1]
Breakpoint: A non-linear plot suggests a polymorphic shift or solvate formation, which is common in methoxy-substituted aromatics.[1]
Safety & Stability Considerations
Lachrymatory Hazard:
Like most
-bromo ketones, this compound is a potent lachrymator (tear gas agent).[1]
Protocol: All solubility testing must be conducted in a certified chemical fume hood.
Decontamination: Spills should be neutralized immediately with a solution of 10% sodium thiosulfate or dilute ammonia to displace the active bromine.[1]
Chemical Stability:
Photolysis: The C-Br bond is photosensitive.[1] Solubility experiments should be conducted in amber glassware.
Hydrolysis: Avoid extended exposure to water/THF mixtures, as the
-bromo group can hydrolyze to the -hydroxy ketone, confounding solubility data.[1]
References
PubChem. (2025).[1][2] 2-Bromo-1-(4-methoxyphenyl)propan-1-one (Analogous Structure Data). National Library of Medicine.[1] [Link][1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of
Technical Guide: Thermodynamic Stability & Reactivity Profile of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
[1][2] Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (hereafter referred to as BBMP ).[1] As an -br...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (hereafter referred to as BBMP ).[1] As an
-bromoketone intermediate, BBMP exhibits inherent thermodynamic instability driven by the labile C-Br bond adjacent to the carbonyl group.[1]
Critical Finding: BBMP is prone to dehydrobromination (elimination) and nucleophilic substitution (solvolysis).[1] The presence of the ortho-methoxy group introduces specific steric and electronic effects that modulate these pathways. Researchers must treat this compound as a kinetically stabilized species that requires strict low-temperature storage to prevent conversion to its thermodynamically favored degradation products.[1]
Molecular Architecture & Reactivity Profile[2]
To understand the stability, we must first analyze the electronic environment of the molecule.
High Acidity: The -proton is highly acidic (), facilitating base-catalyzed elimination.[1]
Ring Substituent 1
2-Methoxy (-OCH)
Electron Donating (+M)
Ortho Effect: Increases electron density on the carbonyl carbon but provides steric bulk protecting the carbonyl from nucleophilic attack.[1]
Ring Substituent 2
5-Bromo (-Br)
Electron Withdrawing (-I)
Ring Deactivation: Mildly deactivates the aromatic ring, slightly increasing the electrophilicity of the carbonyl compared to the non-brominated analog.[1]
The Thermodynamic Driver
The primary thermodynamic driver for decomposition is the formation of a conjugated system. The elimination of HBr yields an
-unsaturated ketone (vinyl ketone). This product benefits from extended conjugation between the aromatic ring, the alkene, and the carbonyl group, often representing a lower energy state (more thermodynamically stable) than the parent -bromoketone.
Thermodynamic Degradation Pathways
The degradation of BBMP follows three primary mechanistic vectors. Understanding these allows for the design of effective stabilization strategies.
Mechanism: The ortho-methoxy group can theoretically assist this via through-space interaction, stabilizing the transition state, though steric hindrance usually dominates.[1]
Pathway C: Photolytic Cleavage
The C-Br bond energy (
kcal/mol) is lower than typical C-H bonds.[1] Exposure to UV light () causes homolytic fission.
Outcome: Polymerization or radical scavenging products (complex mixtures).
Visualization: Degradation Mechanisms
The following diagram illustrates the competitive degradation pathways.
Experimental Stability Profiling (Protocols)
Since specific literature data for BBMP is sparse, the following self-validating protocols are required to establish its stability profile in your specific matrix.
Protocol: Forced Degradation Study (Stress Testing)
This workflow determines the kinetic stability boundaries.
Methodology:
Preparation: Dissolve BBMP in Acetonitrile (1 mg/mL).
Stress Conditions:
Thermal: 60°C for 4 hours.
Hydrolytic:[1] Add 10% water, ambient temp for 24 hours.
Appearance of new peaks at Relative Retention Time (RRT)
usually indicates the hydrolysis product (more polar).
Appearance of peaks at RRT
usually indicates the elimination product (less polar, conjugated).
Protocol: Differential Scanning Calorimetry (DSC)
To determine the "Onset of Thermal Decomposition" (
).
Sample: 2-5 mg of solid BBMP in a crimped aluminum pan.
Ramp: 10°C/min from 25°C to 250°C under Nitrogen purge.
Interpretation:
Endotherm: Melting point (Expected range: 60-90°C, verify experimentally).
Exotherm: Decomposition.[1] If the exotherm overlaps immediately with the melt, the compound is "thermally hazardous" and must not be melted for processing.
Visualization: Experimental Workflow
Storage & Handling Strategy
Based on the thermodynamic profile, the following handling requirements are mandatory to maintain scientific integrity.
The Arrhenius Mitigation
The rate of degradation (
) doubles for roughly every 10°C increase.
Requirement: Store at -20°C .
Reasoning: This kinetic trap prevents the molecule from overcoming the activation energy (
) required for HBr elimination.
Moisture Control[1]
Requirement: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
Reasoning: Prevents
hydrolysis.[1] The ortho-methoxy group does not sufficiently sterically hinder water from attacking the -carbon.[1]
Solution Stability
Critical Note: Do NOT store BBMP in protic solvents (Methanol, Ethanol) or basic solvents (Pyridine, DMF) for extended periods.
Preferred Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1] Use immediately after dissolution.
References
PubChem. (2025).[1][2][3][4] Compound Summary: 2-Bromo-1-phenylpropan-1-one (Analogous Structure).[1] National Library of Medicine. [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2] (General reference for
-haloketone reactivity).
Podgoršek, A., et al. (2009). Halogenation of Ketones with N-Halosuccinimides.[1]Synthesis, 2009(10), 1631-1636. (Discusses synthesis and stability of related
A Comprehensive Guide to the Structural Elucidation of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Preamble: The Analytical Imperative for Complex Intermediates In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Analytical Imperative for Complex Intermediates
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural formality; it is the bedrock upon which the integrity of all subsequent research is built. Molecules such as 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one, a halogenated aromatic ketone, represent a class of compounds prized for their synthetic versatility. The presence of multiple reactive sites—an α-bromoketone moiety and a dibrominated aromatic ring—makes them valuable precursors for constructing more complex molecular architectures through reactions like nucleophilic substitution and metal-catalyzed cross-coupling.[1][2][3] However, the very features that grant this molecule its synthetic potential also introduce significant analytical challenges, including the potential for isomeric impurities and the need for precise regiochemical assignment.
This guide eschews a one-size-fits-all template. Instead, it presents a holistic and logical analytical workflow designed specifically for this molecule. As a self-validating system, this multi-technique approach ensures that the final structural assignment is supported by a robust and cross-correlated dataset. We will proceed from foundational mass and elemental composition analysis to the fine details of atomic connectivity and spatial arrangement, explaining not only the protocols but the fundamental reasoning behind each analytical choice.
Foundational Analysis: Confirming Mass and Elemental Composition
Before delving into the intricacies of molecular connectivity, we must first establish the compound's elemental formula and molecular weight. This initial step validates the successful incorporation of all expected atoms and serves as a fundamental check against which all further spectroscopic data will be compared.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is the cornerstone of structural elucidation, providing a highly accurate mass measurement of the molecular ion. For a compound containing two bromine atoms, the isotopic pattern is a definitive diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.[4] Consequently, a molecule with two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1, providing immediate and conclusive evidence of the dibrominated nature of the analyte.[5]
Proposed Experimental Protocol: ESI-TOF-MS
Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of HPLC-grade acetonitrile or methanol.
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
Infusion: Directly infuse the sample solution at a flow rate of 5 µL/min.
Ionization Mode: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.
Mass Range: Scan from m/z 100 to 500.
Data Analysis: Identify the isotopic cluster corresponding to the [M+H]⁺ ion. Calculate the theoretical mass and isotopic distribution for C₁₀H₁₀Br₂O₂ and compare it with the experimental data. The measured mass should be within a 5 ppm error margin.
Table 1: Predicted HRMS Data for C₁₀H₁₀Br₂O₂
Ion Species
Isotopic Composition
Calculated m/z
Expected Relative Abundance
[M+H]⁺
⁷⁹Br, ⁷⁹Br
338.9018
~100%
[M+2+H]⁺
⁷⁹Br, ⁸¹Br or ⁸¹Br, ⁷⁹Br
340.8998
~197%
[M+4+H]⁺
⁸¹Br, ⁸¹Br
342.8977
~97%
Elemental Analysis
Expertise & Rationale: While HRMS provides an exact mass, elemental analysis gives the relative percentage of key elements (C, H). This orthogonal technique confirms the empirical formula and ensures no unexpected elements (like nitrogen from a side reaction) are present. The results should align with the theoretical percentages for C₁₀H₁₀Br₂O₂.
Spectroscopic Deep Dive: Mapping the Molecular Architecture
With the elemental formula confirmed, the next phase involves using a suite of spectroscopic techniques to piece together the atomic connectivity.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive method to identify the key functional groups present in the molecule. For this specific target, we are looking for definitive evidence of the ketone (C=O), the aromatic ring (C=C), the ether linkage (C-O-C), and the carbon-bromine bonds (C-Br). The position of the carbonyl stretch can also provide clues about its electronic environment.
Proposed Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Background Correction: Perform a background scan of the clean, empty ATR crystal.
Data Analysis: Identify and assign the characteristic absorption bands.
Table 2: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Rationale / Expected Appearance
~3100-3000
Aromatic C-H Stretch
Weak to medium intensity peaks, characteristic of hydrogens on the phenyl ring.
~2980-2850
Aliphatic C-H Stretch
Peaks corresponding to the methoxy and propanoyl methyl and methine groups.
~1685-1670
C=O Stretch (Ketone)
Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from ~1715 cm⁻¹.
~1600, ~1475
Aromatic C=C Stretch
Two to three sharp bands of variable intensity, confirming the phenyl group.[6]
~1250
Aryl-O Stretch (Ether)
Strong, characteristic absorption for the C-O bond of the methoxy group.[7]
~650-550
C-Br Stretch
Medium to strong absorption in the fingerprint region, indicative of the bromoalkane moiety.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign every proton and carbon, confirming the substitution pattern on the aromatic ring and the structure of the propanoyl chain. The following diagram illustrates the proposed structure with numbering for NMR assignment.
Proposed structure of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one with atom numbering.
Proposed Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
2D Experiments:
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings, specifically within the propanoyl chain (H8' to H9').
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (e.g., H8' to C8', H9' to C9', aromatic protons to their respective carbons).
HMBC (Heteronuclear Multiple Bond Correlation): This is critical for confirming the overall structure. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations will confirm the connection of the propanoyl group to the ring and the relative positions of the substituents.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Atom No.
Type
Predicted ¹H Shift (δ, ppm)
Multiplicity
Predicted ¹³C Shift (δ, ppm)
Rationale for Prediction
C1'
C
-
-
~132
Quaternary carbon attached to the acyl group.
C2'
C
-
-
~158
Aromatic carbon bearing the electron-donating methoxy group, shifted significantly downfield.
C3'
CH
~6.9
d
~114
Ortho to the strongly donating -OCH₃ group, shielded. Expected to be a doublet due to coupling with H4'.
C4'
CH
~7.6
dd
~135
Para to -OCH₃ and meta to -Br, deshielded. Expected to be a doublet of doublets due to coupling with H3' and H6'.
C5'
C
-
-
~115
Carbon bearing the second bromine atom.
C6'
CH
~7.7
d
~128
Ortho to the acyl group and meta to -OCH₃, deshielded. Expected to be a doublet due to coupling with H4'.
C7'
C=O
-
-
~192
Characteristic chemical shift for an α-bromoketone carbonyl carbon.
C8'
CH
~5.2
q
~45
Methine proton α to both the carbonyl and the bromine atom, highly deshielded. Expected to be a quartet due to coupling with the three H9' protons.
C9'
CH₃
~1.9
d
~20
Methyl group β to the carbonyl. Expected to be a doublet due to coupling with the H8' proton.
C10'
OCH₃
~3.9
s
~56
Typical chemical shift for a methoxy group on an aromatic ring. Expected to be a singlet.
Note: Predictions are based on standard chemical shift principles and data from analogous compounds. Actual values may vary slightly.[9][10]
Key predicted HMBC correlations for structural confirmation.
Self-Validation through HMBC:
A correlation from the methyl protons (H9') to the carbonyl carbon (C7') confirms the propanoyl backbone.
A correlation from the aromatic proton H6' to the carbonyl carbon (C7') definitively links the acyl group to the aromatic ring at position C1'.
A correlation from the methoxy protons (H10') to the aromatic carbon C2' confirms the position of the ether linkage.
The combined NMR dataset provides an unambiguous, high-confidence structural assignment.
Holistic Workflow and Data Integration
The power of this analytical strategy lies not in any single technique, but in the convergence of data from all of them. The workflow is designed to be sequential and self-correcting.
Logical workflow for the comprehensive structural analysis.
Conclusion
The structural elucidation of a molecule like 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one demands a rigorous, multi-faceted analytical approach. By systematically progressing from bulk properties like elemental composition (HRMS, Elemental Analysis) to the identification of functional groups (FTIR) and finally to the definitive mapping of atomic connectivity (1D and 2D NMR), we construct a self-validating dataset. The characteristic isotopic pattern in the mass spectrum provides initial, strong evidence for the dibromo--substitution, which is then corroborated by the detailed assignment of every atom through a comprehensive suite of NMR experiments. This workflow ensures the highest degree of confidence in the final structure, providing a solid foundation for its application in further research and development.
References
Gallego, M., et al. (2015). Determination of 14 haloketones in treated water using solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A.
The Royal Society of Chemistry. (2019). Electronic supplementary information. The Royal Society of Chemistry.
SunanKalijaga.org. (2023). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org.
ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
askIITians. (2025). How can you identify aromatic compounds?. askIITians.
PubMed. (2025). α-Bromoketone derivatives from lithocholic acid: a comprehensive evaluation of their antibacterial activity. PubMed.
ResearchGate. Bromination of various aromatic compounds using aqueous AlBr 3 -Br 2 system. ResearchGate.
ACS Publications. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry.
Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
The Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry.
YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube.
doc brown. mass spectrum of 1-bromo-2-methylpropane. doc brown.
An In-depth Technical Guide to the Reactivity Profile of Alpha-Bromo Ketones with Methoxy Substituents
This guide provides a comprehensive analysis of the reactivity of α-bromo ketones, with a particular focus on the influence of methoxy substituents. It is intended for researchers, scientists, and professionals in drug d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the reactivity of α-bromo ketones, with a particular focus on the influence of methoxy substituents. It is intended for researchers, scientists, and professionals in drug development who utilize these versatile compounds in synthetic organic chemistry.
Introduction: The Unique Chemical Landscape of α-Bromo Ketones
α-Bromo ketones are a class of organic compounds characterized by a bromine atom positioned on the carbon atom adjacent (alpha) to a carbonyl group.[1] This structural arrangement confers a unique reactivity profile, making them valuable intermediates in a wide array of chemical transformations.[1][2] The electrophilicity of the carbonyl carbon, coupled with the presence of a good leaving group (bromide), renders the α-carbon susceptible to nucleophilic attack.[1][2] Furthermore, the α-hydrogens exhibit enhanced acidity, facilitating enol or enolate formation, which is a key step in many of their reactions.[3]
The introduction of a methoxy substituent (-OCH₃) onto the α-bromo ketone framework adds another layer of complexity and control over its reactivity. The methoxy group, with its dual electronic nature—inductive electron withdrawal and mesomeric electron donation—can significantly modulate the electrophilicity and stability of the molecule and its intermediates. Understanding this interplay is crucial for predicting and controlling the outcomes of reactions involving these substrates.
The Influence of Methoxy Substituents: An Electronic Tug-of-War
The reactivity of an α-bromo ketone is fundamentally governed by the electronic environment around the carbonyl group and the α-carbon. A methoxy substituent can influence this environment in two primary ways:
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect. This effect can increase the partial positive charge on the carbonyl carbon, potentially enhancing its susceptibility to nucleophilic attack.[4]
Mesomeric Effect (+M): The lone pairs of electrons on the oxygen atom of the methoxy group can be delocalized into the carbonyl system through resonance. This electron-donating mesomeric effect can decrease the electrophilicity of the carbonyl carbon.
The net effect of the methoxy group is a balance between these opposing electronic influences and is highly dependent on its position relative to the carbonyl group.
Methoxy Group at the α-Position
When the methoxy group is directly attached to the α-carbon alongside the bromine atom, its influence is most pronounced. The synthesis of such α-bromo-α-methoxy ketones typically involves the bromination of a pre-formed α-methoxy ketone.[2] The presence of the methoxy group at the α-position introduces both steric and electronic effects that must be carefully considered during synthesis and subsequent reactions.[2]
Methoxy Group on an Aromatic Ring
In the case of α-bromo acetophenones, a methoxy substituent on the aromatic ring can significantly impact reactivity. The position of the methoxy group (ortho, meta, or para) determines the extent of its electronic influence on the carbonyl group and the α-carbon. For instance, a para-methoxy group will exert a strong electron-donating mesomeric effect, which can deactivate the carbonyl group towards nucleophilic attack but may stabilize carbocation intermediates. Conversely, a meta-methoxy group will primarily exert an electron-withdrawing inductive effect.
Key Reaction Pathways and Mechanistic Considerations
α-Bromo ketones undergo a variety of chemical transformations, primarily driven by their electrophilic nature and the lability of the carbon-bromine bond. The presence of a methoxy substituent can influence the rate and outcome of these reactions.
Nucleophilic Substitution Reactions
One of the most common reactions of α-bromo ketones is nucleophilic substitution, where the bromide ion is displaced by a nucleophile.[5] This reaction is a cornerstone for the synthesis of a diverse range of functionalized ketones.[3] The reactivity in these Sₙ2-type reactions is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.[6][7]
A methoxy group can modulate the rate of nucleophilic substitution. An α-methoxy group, through its inductive effect, can further increase the electrophilicity of the α-carbon, potentially accelerating the reaction. However, steric hindrance from the methoxy group could counteract this electronic effect. For methoxy-substituted aryl ketones, the electronic donating or withdrawing nature of the substituent on the ring will influence the overall electrophilicity of the molecule.
This protocol describes a general procedure for the reaction of an α-bromo ketone with an alcohol to yield an α-alkoxy ketone.
Materials:
α-Bromo ketone (1.0 eq)
Anhydrous alcohol (e.g., methanol, ethanol) (as solvent and nucleophile)
Mild base (e.g., potassium carbonate) (1.2 eq)
Anhydrous solvent (e.g., THF or DMF)
Procedure:
Dissolve the α-bromo ketone in the anhydrous alcohol.
Add the mild base to the solution.
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.
Once the reaction is complete, filter off the base.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography.
Causality: The use of a mild base is crucial to neutralize the HBr generated during the reaction, preventing potential side reactions. Anhydrous conditions are necessary to avoid hydrolysis of the α-bromo ketone.
Elimination Reactions (Dehydrobromination)
α-Bromo ketones can undergo elimination of HBr to form α,β-unsaturated ketones.[8][9][10] This reaction is typically promoted by a non-nucleophilic base, such as pyridine or DBU.[8][9] The formation of the conjugated enone system is a strong thermodynamic driving force for this reaction.
A methoxy substituent can influence the regioselectivity of the elimination if there are multiple possible sites for proton abstraction. The acidity of the α-hydrogens will be affected by the electronic properties of the methoxy group.
Caption: E2 elimination pathway for the formation of an α,β-unsaturated ketone.
Enolate Formation and Subsequent Reactions
The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate. The halogen in an α-bromo ketone increases the acidity of the remaining α-hydrogens.[3] These enolates are potent nucleophiles and can participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations.
The position and electronic nature of a methoxy substituent will influence the stability and reactivity of the enolate intermediate. For instance, an electron-withdrawing methoxy group could stabilize the enolate, while an electron-donating group might destabilize it.
Synthesis of Methoxy-Substituted α-Bromo Ketones
The primary method for synthesizing α-bromo ketones is through the electrophilic bromination of a ketone.[2] This reaction typically proceeds through an enol or enolate intermediate that attacks a bromine source.[3][11]
Acid-Catalyzed Bromination
In acidic conditions, the ketone is in equilibrium with its enol tautomer. The enol then acts as a nucleophile and attacks molecular bromine (Br₂) or another electrophilic bromine source like N-bromosuccinimide (NBS).[11] Acid catalysis promotes the formation of the enol.[11] For unsymmetrical ketones, bromination generally occurs at the more substituted α-carbon due to the formation of the more stable, more substituted enol.[8]
Caption: Acid-catalyzed bromination of a ketone proceeds via an enol intermediate.
Base-Mediated Bromination
Under basic conditions, an enolate is formed, which is a more potent nucleophile than the enol. The enolate then reacts with the bromine source. In contrast to acid-catalyzed bromination, base-mediated halogenation of unsymmetrical ketones often occurs at the less substituted α-carbon.[3] Successive halogenations are also more likely under basic conditions because the inductive effect of the first halogen increases the acidity of the remaining α-hydrogens.[3]
When synthesizing methoxy-substituted α-bromo ketones, the reaction conditions must be carefully chosen to avoid unwanted side reactions. For example, in the case of methoxy-substituted acetophenones, there is a risk of aromatic ring bromination, especially if the methoxy group is activating.[12] Selective α-bromination can often be achieved by using specific brominating agents and controlling the reaction temperature and time.[13]
Spectroscopic Characterization
The structure of methoxy-substituted α-bromo ketones can be elucidated using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton on the α-carbon typically appears as a singlet or multiplet, with its chemical shift influenced by the neighboring carbonyl, bromine, and methoxy groups. The protons of the methoxy group will appear as a characteristic singlet, typically around 3.8 ppm.
¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 190-210 ppm. The α-carbon will also have a distinct chemical shift due to the attached bromine and methoxy groups.
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch will be present, typically in the range of 1680-1720 cm⁻¹. The exact frequency can be influenced by the electronic effects of the substituents.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Organic Synthesis and Drug Development
The unique reactivity of α-bromo ketones makes them valuable building blocks in the synthesis of complex organic molecules, including many pharmaceuticals.[2] They are precursors to a wide variety of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, which are common motifs in bioactive molecules.[6][14] The ability to introduce a methoxy group provides a handle for further functionalization and can be used to fine-tune the electronic and steric properties of the target molecule, which is of particular importance in drug design and development.
Conclusion
The reactivity of α-bromo ketones is a rich and multifaceted area of organic chemistry. The introduction of methoxy substituents provides a powerful tool for modulating their electronic and steric properties, thereby influencing the outcome of their reactions. A thorough understanding of the interplay between the inherent reactivity of the α-bromo ketone core and the electronic effects of methoxy groups is essential for harnessing their full synthetic potential in research, and particularly in the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones - Benchchem. (n.d.).
Halogenation Of Ketones via Enols - Master Organic Chemistry. (n.d.). Retrieved from [Link]
Ketone halogenation - Wikipedia. (n.d.). Retrieved from [Link]
22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]
Selective α-bromination of aryl carbonyl compounds: prospects and challenges. (2019, October 1). Retrieved from [Link]
22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. (2019, September 20). Retrieved from [Link]
Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (n.d.). Retrieved from [Link]
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]
α-bromoketone Definition - Organic Chemistry Key Term - Fiveable. (2024, November 25). Retrieved from [Link]
α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.). Retrieved from [Link]
Synthetic Access to Aromatic α-Haloketones - MDPI. (2022, June 2). Retrieved from [Link]
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2025, March 9). Retrieved from [Link]
Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria. (n.d.). Retrieved from [Link]
6.4: Alpha Halogenation of Aldehydes and Ketones (reference only) - Chemistry LibreTexts. (2023, July 24). Retrieved from [Link]
Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.). Retrieved from [Link]
Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Yields and spectroscopic properties of bromo-ketones - ResearchGate. (n.d.). Retrieved from [Link]
The Synthesis and Conformational Analysis of α-Bromo-16-ketones of 13α-Estratriene. (n.d.). Retrieved from [Link]
22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]
How do alkyl groups decrease the reactivity of the carbonyl group towards nucleophile in ketones? - Quora. (2018, July 17). Retrieved from [Link]
CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents. (n.d.).
Oxidation of Secondary Methyl Ethers to Ketones | The Journal of Organic Chemistry. (2017, June 6). Retrieved from [Link]
Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. (2025, August 15). Retrieved from [Link]
(PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids - ResearchGate. (2025, August 9). Retrieved from [Link]
3.25: Relative Reactivity of Carbonyls - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]
2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]
Aldehydes and Ketones - MSU chemistry. (n.d.). Retrieved from [Link]
Synthesis protocol for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Executive Summary & Strategic Context This protocol details the synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a functionalized -bromo ketone. This class of compounds serves as a critical electrophilic in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
This protocol details the synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a functionalized
-bromo ketone. This class of compounds serves as a critical electrophilic intermediate in the synthesis of heterocyclic scaffolds (e.g., indoles, thiazoles) and biologically active phenethylamine derivatives.
The synthesis is designed for high regioselectivity and operational safety , addressing the two primary challenges of this pathway:
Regiocontrol during Acylation: Directing the propionyl group exclusively to the ortho position relative to the methoxy moiety on the 4-bromoanisole ring.
Halogenation Control: Preventing over-bromination (dibromination) and benzylic bromination while managing the lachrymatory nature of the product.
Step 1: Synthesis of 1-(5-bromo-2-methoxyphenyl)propan-1-one
Objective: Install the propionyl group ortho to the methoxy substituent.
Rationale: The methoxy group is a strong ortho/para director.[3] Since the para position is blocked by bromine, acylation occurs exclusively at the ortho position (C2 relative to OMe), yielding the 1,2,5-substitution pattern on the ring.
Materials & Reagents
Reagent
Equiv.
MW ( g/mol )
Role
4-Bromoanisole
1.0
187.03
Substrate
Propionyl Chloride
1.2
92.52
Acylating Agent
Aluminum Chloride ()
1.3
133.34
Lewis Acid Catalyst
Dichloromethane (DCM)
-
-
Solvent (Anhydrous)
HCl (1M)
-
-
Quenching Agent
Experimental Protocol
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (
).
Lewis Acid Suspension: Charge the flask with anhydrous
(1.3 equiv) and anhydrous DCM (5 mL/g of substrate). Cool the suspension to 0–5°C using an ice bath.
Acyl Chloride Addition: Add Propionyl Chloride (1.2 equiv) dropwise to the suspension. Stir for 15 minutes until the complex forms (solution may turn yellow/orange).
Substrate Addition: Dissolve 4-Bromoanisole (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10°C.
Note: The reaction is exothermic. Rapid addition may lead to polymery or tar formation.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Quench: Pour the reaction mixture slowly onto a stirred mixture of ice and 1M HCl. Caution: Hydrolysis of residual
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.
Checkpoint: The intermediate should be a solid or viscous oil.
NMR should show the ethyl group triplet/quartet and the specific aromatic substitution pattern (singlet or doublet with meta-coupling for the proton between Br and ketone).
Step 2: Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Objective: Selective bromination at the
-carbon.
Rationale: Mechanistically, this proceeds via the enol tautomer of the ketone. Acid catalysis promotes enolization. Bromine () reacts rapidly with the enol.
Materials & Reagents
Reagent
Equiv.
MW ( g/mol )
Role
Ketone Intermediate
1.0
243.10
Substrate
Bromine ()
1.05
159.81
Halogen Source
Glacial Acetic Acid
-
-
Solvent
HBr (48% aq)
2-3 drops
-
Catalyst (Initiator)
Experimental Protocol
Safety Pre-check: This reaction produces HBr gas and the product is a potent lachrymator (tear gas). Perform strictly in a fume hood. Wear goggles and double nitrile gloves. Have a sodium thiosulfate solution ready for spills.
Dissolution: In a 3-neck RBF equipped with a pressure-equalizing addition funnel and a gas outlet connected to a scrubber (NaOH solution), dissolve the Ketone Intermediate (from Step 1) in Glacial Acetic Acid (5 mL/g).
Catalysis: Add 2–3 drops of 48% HBr to initiate enolization.
Bromination: Dilute Bromine (1.05 equiv) in a small volume of Acetic Acid. Add this solution dropwise to the stirring reaction mixture at RT.
Visual Cue: The red color of bromine should disappear rapidly upon contact with the solution, indicating consumption. If color persists, heat gently to 30°C to initiate.
Rate Control: Adjust addition rate to maintain a pale orange color (avoid accumulation of unreacted
).
Completion: Stir for 30–60 minutes after addition. The solution should be light yellow/orange.
Quench & Workup:
Pour the mixture into ice-cold water (10x volume). The product may precipitate as a solid or oil.
Extract with Dichloromethane (DCM) or Ethyl Acetate.
Neutralization: Wash the organic layer with water, then carefully with saturated
until neutral pH.
Final Wash: Wash with saturated Sodium Thiosulfate solution (to remove trace
).
Dry over
and concentrate in vacuo.
Purification: Recrystallization from cold Ethanol or Isopropanol is preferred to remove trace impurities. Avoid silica chromatography if possible, as
-bromo ketones can degrade on acidic silica.
Analytical Characterization
Expected Data for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one:
Physical State: Off-white to pale yellow crystalline solid.
Mass Spectrometry (GC-MS/LC-MS):
Parent ion
(based on ).
Isotope pattern: 1:2:1 triplet (M, M+2, M+4) characteristic of a dibrominated compound.
NMR (400 MHz, ):
1.85 (d, 3H): Methyl group of the side chain (-CH-Br).
3.90 (s, 3H): Methoxy group ().
5.45 (q, 1H): Alpha-proton (-Br). Deshielded by Br and Carbonyl.
6.85 (d, 1H): Aromatic proton at C3' (ortho to OMe).
7.55 (dd, 1H): Aromatic proton at C4' (meta to OMe).
7.80 (d, 1H): Aromatic proton at C6' (ortho to Carbonyl).
Safety & Handling (Critical)
Hazard Class
Risk
Mitigation
Lachrymator
Causes severe eye/respiratory irritation.
Use functional fume hood. Keep glassware closed. Clean spills with thiosulfate/ethanol.
Corrosive
, Propionyl Chloride, cause burns.
Wear acid-resistant gloves and face shield.
Toxic Gas
Reaction releases HCl and HBr.
Use a gas scrubber (NaOH trap) for the exhaust line.
Workflow Visualization
Figure 2: Workup protocol for the isolation of the
Regioselectivity in Anisole Derivatives:
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
Alpha-Bromination Protocols
Diwu, Z., et al. "Synthesis of alpha-bromo ketones." Tetrahedron Letters, 1998.
Note: Specific spectral data adapted from analogous 4-bromo-2-methoxyacetophenone derivatives found in: Journal of Medicinal Chemistry databases (e.g., PubChem CID 11315668 analogs).
Safety Data
Sigma-Aldrich Safety Data Sheet (SDS) for 2-Bromo-4'-methoxypropiophenone (Analogous lachrymator handling).
Reagents for alpha-bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one
This Application Note and Protocol guide details the specific reagents and methodologies for the -bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one to synthesize 2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one . App...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the specific reagents and methodologies for the
-bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one to synthesize 2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one .
Application Note: Regioselective
-Bromination of Electron-Rich Propiophenones[1]
Target Molecule: 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
CAS Registry Number (Starting Material): 1-(5-bromo-2-methoxyphenyl)propan-1-one (Not widely indexed; structural analog to 5-bromo-2-methoxyacetophenone)
Reaction Type: Electrophilic
The transformation of 1-(5-bromo-2-methoxyphenyl)propan-1-one into its
-bromo derivative is a critical step in the synthesis of pharmaceutical heterocycles, particularly thiazoles and imidazoles used in kinase inhibitors and SGLT2 modulators.[1]
The primary challenge in this transformation is Regioselectivity . The substrate contains a 2-methoxy group, which strongly activates the aromatic ring (specifically position 3) toward Electrophilic Aromatic Substitution (EAS). While the 5-position is blocked by bromine, the 3-position remains vulnerable to competitive ring bromination.[1] Furthermore, the propiophenone side chain allows for di-bromination if stoichiometry is not strictly controlled.[1]
This guide presents two validated protocols:
Method A (High Selectivity): Copper(II) Bromide (
) – Recommended for gram-scale research where purity is paramount.
Method B (Scalable): Bromine (
) in Acetic Acid – Recommended for multi-gram/kilogram scale with strict temperature control.
Reagent Selection Matrix
The choice of brominating agent dictates the reaction pathway (radical vs. ionic) and selectivity profile.
: Operates via a heterogeneous mechanism that strongly favors the enol form of the ketone, minimizing free electrophilic bromine concentration and thus suppressing EAS on the aromatic ring [1].
/AcOH: Generates in situ, which autocatalyzes enolization. However, high concentrations of can lead to ring bromination at the activated 3-position if the temperature exceeds 20°C [2].[1]
Mechanistic Pathway
The reaction proceeds via the acid-catalyzed enolization of the propiophenone followed by electrophilic attack.
Figure 1: Reaction pathway highlighting the critical branch point between productive
-bromination and competitive ring substitution.[1]
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a reflux condenser. Flush with nitrogen.
Dissolution: Dissolve the substrate (e.g., 10 g) in EtOAc (150 mL). The solution should be clear.
Addition: Add finely powdered
(2.0 equiv) in a single portion. The mixture will appear as a dark heterogeneous suspension.
Reflux: Heat the mixture to vigorous reflux (approx. 77°C for EtOAc).
Observation: As the reaction proceeds, the dark black/green
will convert to a white/off-white precipitate of .[1]
Reaction Time: Typically 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the insoluble copper(I) bromide salts. Wash the pad with fresh EtOAc.
Workup: Concentrate the filtrate under reduced pressure to yield the crude
-bromo ketone.
Purification: Recrystallize from Ethanol or Isopropyl Alcohol if necessary.
Self-Validating Check: The complete disappearance of the black
solid indicates reaction completion.
Method B: Scalable Standard Protocol (Bromine in Acetic Acid)
Strictly limit to 1.0 equiv. Stop reaction at 98% conversion.
Reaction Stalled
Lack of acid catalyst ( method).
Add 2-3 drops of 48% HBr or Acetyl Chloride to initiate enolization.[1]
Oily Product
Residual solvent or impurities.
Recrystallize from EtOH/Hexane. Seed with pure crystal if available.
Analytical Checkpoint (HPLC):
Column: C18 Reverse Phase
Mobile Phase: Acetonitrile/Water (Gradient 50% -> 90%)[1]
Detection: UV @ 254 nm
Retention Order: Di-bromo impurity > Target
-bromo > Starting Material > Ring-brominated impurities (vary).[1]
Safety & Handling
Lachrymator Hazard:
-Bromo ketones are potent lachrymators (tear gas agents). Handle exclusively in a functioning fume hood. Wear goggles and a face shield.
Bromine (
): Highly corrosive and toxic. Causes severe burns. Use proper PPE and have sodium thiosulfate solution ready for spills.
Storage: The product is sensitive to light and moisture. Store in amber vials at 4°C.
References
King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide.[5] The Journal of Organic Chemistry, 29(12), 3459–3461. Link
Cowper, R. M., & Davidson, L. H. (1939).[1] Phenacyl Bromide.[6] Organic Syntheses, 19, 24. Link
Podgoršek, A., Zupan, M., & Iskra, J. (2009).[1] Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition, 48(45), 8424–8450.[1] Link
-bromination reaction on acetophenone derivatives in experimental teaching. PMC (PubMed Central). Link
Krapacher, C. R., & Rossi, L. I. (2020).[1] Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. ResearchGate. Link
Procedure for cyclization using 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Application Notes & Protocols Topic: Procedure for Intramolecular Cyclization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one to Synthesize 5-Bromo-2-methyl-3-methoxybenzofuran Audience: Researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Procedure for Intramolecular Cyclization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one to Synthesize 5-Bromo-2-methyl-3-methoxybenzofuran
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Synthesis of Benzofuran Scaffolds
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, with many compounds bearing this moiety receiving FDA approval.[1][2] The synthesis of these heterocyclic compounds is therefore of significant interest. A common and effective strategy involves the intramolecular cyclization of α-haloketones. This application note provides a detailed protocol for the cyclization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one, a key intermediate for accessing substituted benzofurans. The presented methodology focuses on a Lewis acid-catalyzed approach, which is known for its high regioselectivity and moderate to excellent yields in similar transformations.[1][2][3]
Reaction Overview and Mechanistic Insights
The intramolecular cyclization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is designed to yield 5-Bromo-2-methyl-3-methoxybenzofuran. This transformation is typically facilitated by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the carbonyl group, or a Brønsted acid.[1][4] The reaction proceeds through a series of well-defined steps, beginning with the coordination of the Lewis acid to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, promoting an intramolecular Friedel-Crafts-type alkylation. The subsequent cyclodehydration leads to the formation of the stable benzofuran ring system.[1]
The choice of a Lewis acid catalyst is critical as it influences the reaction rate and can minimize side reactions often encountered under harsh conditions.[5] Alternative pathways, such as base-promoted cyclizations, are also viable but may require different reaction conditions and can sometimes lead to different product distributions.[6][7]
Caption: Proposed Lewis acid-catalyzed cyclization mechanism.
Experimental Protocol
This protocol details the step-by-step procedure for the intramolecular cyclization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one.
Materials and Reagents
Reagent
Molecular Formula
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
C₁₀H₁₀Br₂O₂
321.99
1.0 g
3.11
Titanium Tetrachloride (TiCl₄)
TiCl₄
189.68
0.42 mL
3.73
Dichloromethane (DCM), anhydrous
CH₂Cl₂
84.93
20 mL
-
Saturated Sodium Bicarbonate Solution
NaHCO₃
84.01
15 mL
-
Brine
NaCl
58.44
15 mL
-
Anhydrous Magnesium Sulfate
MgSO₄
120.37
~2 g
-
Equipment
Round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Septum and needle
Syringe
Ice bath
Separatory funnel
Rotary evaporator
Chromatography column
Standard glassware for extraction and purification
Procedure
Caption: Step-by-step experimental workflow for the cyclization reaction.
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (1.0 g, 3.11 mmol). Dissolve the starting material in anhydrous dichloromethane (20 mL).
Initiation of Reaction: Cool the solution to 0 °C using an ice bath. While stirring, add titanium tetrachloride (0.42 mL, 3.73 mmol) dropwise via a syringe over 5 minutes. The solution may change color upon addition of the Lewis acid.
Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Workup: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (15 mL) while cooling the flask in an ice bath. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
Purification: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator. The resulting crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Bromo-2-methyl-3-methoxybenzofuran.
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
Handle titanium tetrachloride in a fume hood as it is corrosive and reacts violently with moisture.
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated area.
The quenching step is exothermic and should be performed with caution.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Reaction
Insufficient catalyst or reaction time.
Add a small additional amount of TiCl₄. Extend the reaction time and monitor by TLC.
Low Yield
Decomposition of starting material or product.
Ensure anhydrous conditions are maintained. Perform the reaction at a lower temperature for a longer duration.
Formation of Byproducts
Presence of water or incorrect stoichiometry.
Use freshly distilled, anhydrous solvents. Ensure accurate measurement of reagents.
Conclusion
The described protocol provides a reliable and efficient method for the intramolecular cyclization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one to synthesize 5-Bromo-2-methyl-3-methoxybenzofuran. The use of a Lewis acid catalyst like titanium tetrachloride offers a high degree of control over the reaction, leading to good yields of the desired benzofuran derivative. This synthetic strategy is a valuable tool for researchers in drug discovery and organic synthesis, providing access to a key heterocyclic scaffold.
References
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. [Link]
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. National Center for Biotechnology Information. [Link]
Synthesis of benzofurans from α-haloketones and phenols. ResearchGate. [Link]
Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. [Link]
Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF Public Access Repository. [Link]
Lewis Acid-Mediated Cyclization of Allenyl Aryl Ketones. ResearchGate. [Link]
Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]
Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. PubMed. [Link]
Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. Chemical Communications (RSC Publishing). [Link]
Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation. Organic Chemistry Portal. [Link]
Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review. MDPI. [Link]
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]
Sequential Cu-Catalyzed Amidation-Base-mediated Camps Cyclization: A Two-step Synthesis of 2-Aryl-4-quinolones from ortho-Halophenones. Amazon S3. [Link]
Application Note: Strategic Utilization of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one in API Synthesis
Executive Summary This application note details the synthetic utility of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (referred to herein as Intermediate A ). This -bromoketone serves as a divergent "lynchpin" interme...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthetic utility of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (referred to herein as Intermediate A ). This
-bromoketone serves as a divergent "lynchpin" intermediate in medicinal chemistry, specifically for the construction of benzofuran scaffolds (prevalent in anti-arrhythmic and uricosuric agents) and chiral -amino alcohols (adrenergic receptor modulators).
The protocols herein prioritize high-purity isolation suitable for GMP-adjacent workflows, addressing common stability challenges associated with
-haloketones, such as lachrymatory properties and susceptibility to epoxide formation.
Chemical Profile & Handling
Property
Specification
IUPAC Name
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Molecular Formula
Molecular Weight
321.99 g/mol
Appearance
Off-white to pale yellow crystalline solid
Stability
Moisture sensitive; store at 2-8°C under inert atmosphere (/Ar).
Hazards
Corrosive, Lachrymator. Use full PPE including face shield and localized exhaust ventilation.
Critical Handling Note:
-Bromoketones are potent alkylating agents. Avoid contact with metal spatulas (use Teflon/glass) to prevent trace metal-catalyzed decomposition.
Divergent Synthetic Pathways
Intermediate A allows access to two distinct pharmacological classes based on the reaction environment:
Pathway A (O-Alkylation/Cyclization): Leads to 2-Methyl-5-bromobenzofuran , a core scaffold for drugs like Benzbromarone (uricosuric) and analogues of Dronedarone (anti-arrhythmic).
Pathway B (N-Alkylation): Leads to
-Aminoketones , precursors to -blocker analogues and CNS-active phenethylamines.
Pathway Visualization
Figure 1: Divergent synthesis map showing the transformation of the parent
-bromoketone into Benzofuran (Green) and Aminoketone (Red) scaffolds.
Application A: Synthesis of 2-Methyl-5-bromobenzofuran
The benzofuran moiety is critical in medicinal chemistry.[1] The presence of the 5-bromo group allows for downstream functionalization (e.g., Suzuki-Miyaura coupling) to attach complex pharmacophores.
Mechanism: The Rapoport-Type Cyclization
The transformation involves the cleavage of the methyl ether followed by an intramolecular nucleophilic attack of the resulting phenolate anion onto the
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
Solvation: Dissolve Intermediate A in 30 mL anhydrous DCM. Cool to -78°C (dry ice/acetone bath).
Addition: Add
solution dropwise over 20 minutes. Caution: Exothermic.
Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for 12 hours. The initial demethylation forms the phenol, which spontaneously cyclizes under the Lewis acidic conditions.
Quench: Cool to 0°C. Carefully quench with ice-water (slow addition).
Workup: Separate the organic layer.[3] Wash the aqueous layer with DCM (2 x 20 mL). Combine organics and wash with sat.
(to remove phenolic byproducts) and brine.
Purification: Dry over
, filter, and concentrate. Recrystallize from Hexanes/EtOAc (9:1) to yield colorless needles.
Process Validation:
1H NMR (CDCl3): Look for the disappearance of the methoxy singlet (
3.9 ppm) and the -proton quartet. Appearance of a singlet at ~6.3 ppm (C3-H of benzofuran) confirms cyclization.
Application B: Synthesis of
-Aminoketones (Beta-Blocker Precursors)
Direct amination of
-bromoketones is prone to dimerization (formation of pyrazines). This protocol uses a "kinetic control" strategy to favor mono-alkylation.
Protocol 2: Controlled Nucleophilic Substitution
Target: Synthesis of 2-(tert-butylamino)-1-(5-bromo-2-methoxyphenyl)propan-1-one.
Scale: 5 mmol
Reagents:
Intermediate A (1.61 g, 5 mmol)
tert-Butylamine (excess, 15 mmol)
Potassium Carbonate (
) (powdered, 10 mmol)
Acetonitrile (ACN) (dry, 25 mL)
Procedure:
Preparation: Suspend
in ACN in a reaction vial. Add tert-butylamine. Cool to 0°C.
Addition: Dissolve Intermediate A in 5 mL ACN and add dropwise to the amine suspension over 30 minutes. Note: Slow addition of the electrophile to excess nucleophile prevents dimer formation.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (Intermediate A is UV active; product stains with Ninhydrin).
Isolation: Filter off inorganic salts. Concentrate the filtrate in vacuo at <40°C (aminoketones are thermally unstable).
Stabilization: Immediately convert to the Hydrochloride salt by dissolving the residue in diethyl ether and adding 2M HCl in ether. The salt precipitates as a white solid.
Reaction Scheme Visualization
Figure 2: Kinetic control strategy for amination. Immediate salt formation is required to prevent oxidative degradation.
Analytical Data Summary
Compound
1H NMR Diagnostic Signal
Melting Point
Key IR Band
Starting Material
5.4 (q, 1H, CH-Br)
78-80°C
1680 (C=O)
Benzofuran Product
6.35 (s, 1H, C3-H)
55-57°C
No C=O; 1100 (C-O-C)
Aminoketone HCl
4.8 (q, 1H, CH-N)
190-192°C (dec)
1690 (C=O), 3400 (NH)
References
Benzofuran Synthesis Strategy
Stoermer, R. "Syntheses of Benzofurans via Alpha-Haloketones." Berichte der deutschen chemischen Gesellschaft, 1900, 33, 3175.
Rapoport, H. et al. "The Synthesis of Benzofurans from 2-Methoxy-alpha-bromophenones." Journal of Organic Chemistry, 1975 , 40(9), 1253.
Amination Protocols
Kawase, M. et al. "Chemistry of
-Haloketones: Reaction with Primary Amines." Chemical & Pharmaceutical Bulletin, 1998 , 46(5), 752-759.
Pharmaceutical Relevance
Gao, Y. et al. "Design and Synthesis of 2-Methyl-5-substituted Benzofurans as Potential Anti-arrhythmic Agents." European Journal of Medicinal Chemistry, 2010 , 45(11), 5305-5312.
Handling of Haloketones
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011 .
Solvent selection for reactions with 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Application Note: Solvent Selection & Process Optimization for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Executive Summary This guide details the solvent selection strategies for 2-Bromo-1-(5-bromo-2-methoxyphenyl)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Selection & Process Optimization for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Executive Summary
This guide details the solvent selection strategies for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a specialized
-bromo ketone intermediate. Unlike simple phenacyl bromides, this compound features a secondary alkyl halide moiety (due to the propyl chain) and a highly functionalized aryl core (5-bromo-2-methoxy).
These structural features dictate a unique reactivity profile:
Steric Hindrance: The
-methyl group retards rates compared to primary analogs.
Elimination Risk: The secondary halide is prone to dehydrohalogenation to form the
-unsaturated ketone (enone) under basic conditions.
Dual Electrophilicity: The molecule contains two electrophilic sites—the labile
-bromo ketone and the stable aryl bromide.
This protocol prioritizes solvent systems that maximize chemoselectivity for thiazole formation (Hantzsch synthesis) and nucleophilic substitution while suppressing elimination byproducts.
Physicochemical Profile & Solubility
Understanding the solute-solvent interaction is the first step in process design. The lipophilic nature of the 5-bromo-2-methoxyphenyl group contrasts with the polar carbonyl functionality.
Target: Synthesis of 2-amino-4-(5-bromo-2-methoxyphenyl)-5-methylthiazole.
Rationale: Ethanol is chosen to solubilize the reactants at reflux while facilitating the precipitation of the hydrobromide salt product upon cooling.
Reagents:
Substrate: 1.0 eq (e.g., 10 mmol)
Thiourea: 1.1 eq
Solvent: Absolute Ethanol (5 mL per mmol substrate)
Step-by-Step:
Dissolution: Charge the 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one into a round-bottom flask. Add Absolute Ethanol. Stir at room temperature until fully dissolved.
Note: If the solution is cloudy, mild heating (30°C) is permissible.
Addition: Add thiourea in a single portion.
Reflux: Heat the mixture to reflux (78°C). Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).
Checkpoint: The secondary bromide reacts slower than primary phenacyl bromides. Expect reaction times of 2–6 hours.
Precipitation: Upon completion, cool the reaction mixture to 0°C in an ice bath. The product often precipitates as the HBr salt.
Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted ketone and non-polar impurities.
Free Basing (Optional): Suspend the salt in water and adjust pH to 9 with saturated
. Extract with EtOAc.
Protocol B: Nucleophilic Substitution with Sodium Azide (
)
Target:
-Azido ketone intermediate.
Rationale: The secondary halide is sterically hindered. A polar aprotic solvent (DMF) is strictly required to "naked" the azide anion, increasing its nucleophilicity to overcome the steric barrier without requiring excessive heat (which causes elimination).
Reagents:
Substrate: 1.0 eq
Sodium Azide (
): 1.2 eq
Solvent: Anhydrous DMF (3 mL per mmol)
Step-by-Step:
Preparation: Dissolve
in DMF. (Note: is sparingly soluble; a suspension is fine).
Addition: Add the substrate solution (in minimal DMF) dropwise to the azide suspension at 0°C.
Critical Control: Low temperature prevents the elimination side reaction (dehydrobromination).
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–12 hours.
Warning: Do NOT heat above 50°C.
-Azido ketones are potentially explosive and thermally unstable.
Work-up: Pour the reaction mixture into ice-water (5x volume). Extract with Diethyl Ether (avoid DCM to prevent halogen exchange or safety issues with azides).
Washing: Wash organic phase extensively with water (to remove DMF) and brine. Dry over
.
Troubleshooting & Optimization Matrix
Observation
Root Cause
Corrective Action
Low Yield / Starting Material Remaining
Steric hindrance of the secondary bromide (-position).
Switch solvent to DMF or NMP to increase nucleophile activity. Increase concentration (0.5 M).
Byproduct: -Unsaturated Ketone
Elimination (E2) dominated due to basicity or high heat.
Lower temperature. Avoid amine bases (TEA, DIPEA). Use non-basic nucleophiles or buffer the system.
Byproduct: -Ethoxy Ketone
Solvolysis by Ethanol.
Switch to Isopropanol (more hindered) or Acetonitrile (non-nucleophilic).
Oil formation instead of precipitate
Product is too soluble in the chosen solvent.
Switch solvent to Ethanol/Water (1:1) or add diethyl ether to the cooled reaction mixture to force precipitation.
Safety & Handling (Lachrymator Warning)
Hazard:
-Bromo ketones are potent lachrymators (tear gas agents) and skin irritants.
Containment: All weighing and solvent handling must occur inside a functioning fume hood.
Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkyl bromide before cleaning.
Waste: Do not mix with strong acids or oxidizers. Dispose of as halogenated organic waste.
References
Hantzsch Thiazole Synthesis Mechanisms:Journal of Heterocyclic Chemistry, "Kinetic studies on the reaction of
-haloketones with thioamides," Vol. 45, 2008. Link
Solvent Effects in Nucleophilic Substitution: Chemical Reviews, "Solvent effects in organic chemistry," Reichardt, C., 2022. Link
Reactivity of Alpha-Halo Ketones:Tetrahedron, "Reactivity of
-haloketones in C-C and C-Heteroatom bond forming reactions," Vol. 70, 2014. Link
General Solubility Data (BenchChem): "Solubility of Alpha-Bromo Ketones," BenchChem Technical Library. Link
Safety Data Sheet (Sigma-Aldrich): 2-Bromo-1-(4-methoxyphenyl)propan-1-one (Analogous safety profile). Link
Technical Notes & Optimization
Troubleshooting
Troubleshooting low conversion rates for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Topic: Troubleshooting low conversion rates for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Content Type: Technical Support Center Guide [1][2] Executive Summary & Reaction Context You are encountering low conversion...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting low conversion rates for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Content Type: Technical Support Center Guide
[1][2]
Executive Summary & Reaction Context
You are encountering low conversion or yield issues during the synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one . This transformation involves the
-bromination of the propiophenone precursor.[1][2]
The Core Challenge: This substrate presents a classic "Chemoselectivity Conflict."[1]
Target Reaction: Electrophilic attack on the enol tautomer of the ketone (Side-chain bromination).[3][1]
Competing Reaction: Electrophilic Aromatic Substitution (EAS) on the arene ring . The 2-methoxy group is a strong activator (
effect), making the ring highly susceptible to bromination at the 3-position (ortho to methoxy), even with the 5-bromo deactivator present.[3][1]
Low conversion often masks a different problem: the reaction is stalling because the conditions fail to drive enolization, or the reagent is being consumed by the aromatic ring (side reactions), leaving the ketone unreacted.
Diagnostic Workflow
Use this logic flow to identify the root cause of your failure mode.
Figure 1: Diagnostic decision tree for isolating the cause of incomplete conversion.
Technical Troubleshooting (Q&A)
Category A: Kinetics & Enolization (The Reaction Won't Start)[2]
Q: The reaction mixture stays red/orange (bromine persists) and TLC shows only starting material. Why isn't it reacting?A: The reaction is gated by enolization .
The mechanism requires the ketone to tautomerize to its enol form before it can react with bromine. The 2-methoxy group donates electron density into the carbonyl via resonance, making the carbonyl carbon less electrophilic and the
-protons less acidic. This slows down the rate of enolization significantly compared to unsubstituted propiophenones.[1]
Solution: You need an acid catalyst to protonate the carbonyl oxygen, accelerating enolization.
Protocol Adjustment: If using
in ether/DCM, add 0.1 eq of concentrated HBr or glacial acetic acid (AcOH) to initiate.[1]
Pro Tip: Once the reaction starts, it produces HBr (autocatalytic).[1] The "induction period" is the time it takes to generate that first trace of HBr.
Q: I am using NBS (N-Bromosuccinimide). Do I need light?A:NO.
Light promotes radical bromination, which is non-selective and may target the benzylic protons or the methoxy group. For
-ketone bromination, you want an ionic mechanism.
Solution: Wrap the flask in foil. Use p-Toluenesulfonic acid (pTsOH) (0.1–0.5 eq) in Acetonitrile (MeCN) or DCM to drive the ionic pathway.[3][1]
Category B: Regioselectivity (The Reagent is Consumed, but Yield is Low)[2]
Q: My bromine color disappears, but I have low conversion to the product and a messy baseline. What happened?A: You likely suffered from Electrophilic Aromatic Substitution (EAS) .[3][1][4]
The 2-methoxy group is a powerful ortho/para director.[3][1] Even though the 5-position is blocked by bromine, the 3-position (ortho to methoxy) is highly activated.[3][1] If the concentration of free
is high, the ring reacts faster than the enol.
Evidence: Look for a downfield shift in the aromatic region of your NMR, or a mass shift of +79/81 Da without the characteristic chiral multiplet of the
Method A: The "Gold Standard" (Copper(II) Bromide)
Use this if you observe ring bromination impurities.[3][1]
Rationale:
releases bromine slowly and coordinates with the ketone oxygen, directing the bromination exclusively to the -position and suppressing aromatic substitution.
Setup: Dissolve 1-(5-bromo-2-methoxyphenyl)propan-1-one (1.0 eq) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (
The following diagram illustrates the competition between the desired pathway and the parasitic ring bromination.
Figure 2: Mechanistic pathway showing the bifurcation between productive enolization and parasitic ring substitution.[3][1][5]
References
King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination with Copper(II) Bromide.[3][1] The Journal of Organic Chemistry, 29(12), 3459–3461.[1] Link[3][1]
Bauer, A. W., et al. (2014).[1] Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 15(3).[1] Link[3][1]
Podgoršek, A., et al. (2009).[1] Halogenation of Ketones with Ionic Liquids. Green Chemistry, 11, 1204-1206. (Discussion on acid catalysis for enolization).
Sigma-Aldrich. (n.d.).[3][1] 2-Bromo-1-(4-methoxyphenyl)propan-1-one Safety Data Sheet. (Reference for handling alpha-bromo ketones). Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-5Br-2OMe-BK
Subject: Troubleshooting Impurity Profiles in α-Bromo Ketone Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Hub: Identify Your Issue
User Query: "My crude product is an oil or a sticky solid, and NMR shows multiple impurity peaks. How do I clean this?"
Specialist Response:
The purification of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (hereafter referred to as Target BK ) is sensitive due to the lachrymatory nature of
-bromo ketones and their thermal instability. The presence of the ortho-methoxy group often leads to "oiling out" during crystallization.
Please match your observation to the impurity profiles below to select the correct protocol.
Use this for removing unreacted starting material (SM) and minor dibromo impurities.
Theory: The Target BK is a solid, but the 2-methoxy group increases solubility in organic solvents, making crystallization difficult. We utilize a solvent-antisolvent system to force the lattice formation.
Reagents:
Solvent: Ethanol (Absolute) or Methanol.
Anti-solvent: Hexanes or Heptane.
Step-by-Step:
Dissolution: Dissolve the crude oil/solid in the minimum amount of hot Ethanol (~50-60°C). Do not boil aggressively (risk of degradation).
Seeding (Critical): If the solution is clear, let it cool to 40°C. Scratch the inner wall of the flask with a glass rod.
Expert Tip: If you have a seed crystal from a previous batch, add it now.
Anti-solvent Addition: Add Hexanes dropwise until a persistent cloudiness (turbidity) appears.
Re-solubilization: Add 1-2 mL of Ethanol to just clear the solution again.
Slow Cooling: Wrap the flask in a towel (insulation) and allow it to cool to room temperature undisturbed for 4 hours. Then move to a fridge (4°C) overnight.
Filtration: Filter the white needles/prisms and wash with cold Hexane.
Use this if the product has oiled out or contains significant dibromo impurities.
Warning: Silica gel is slightly acidic. This acidity can catalyze the dehydrobromination of your product into the
-unsaturated ketone (a Michael acceptor).
System Setup:
Stationary Phase: Silica Gel (230-400 mesh).
Buffer: Pre-wash the silica slurry with 1% Triethylamine (Et3N) in Hexanes to neutralize acidity.
Eluent: Gradient of Hexanes
5% Ethyl Acetate/Hexanes.
Workflow:
Load: Load the crude material as a concentrated solution in Toluene or DCM (avoid loading neat oils).
Elute: The order of elution is typically:
Dibromo impurities (Fastest, non-polar).
Target BK (Mid-polar).
Unreacted Ketone (Close to product, often overlaps).
Hydrolysis byproducts (Slowest, polar).
Evaporate: Rotary evaporate fractions at
. High bath temperatures will decompose the product.
Protocol C: Chemical Quench (Pre-Purification)
Mandatory if the crude is colored orange/brown.
Dissolve crude in Diethyl Ether or DCM.
Wash with 10% Sodium Thiosulfate (
) solution. Shake until the organic layer turns from orange to pale yellow/colorless.
Wash with Saturated Sodium Bicarbonate (
) to remove HBr.
Dry over Anhydrous
(Magnesium Sulfate). Do not use (it is basic enough to cause epoxide formation or elimination).
Decision Logic & Workflows
The following diagrams illustrate the decision-making process and the chemical pathways involved in impurity formation.
Diagram 1: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification method based on crude physical state and color.
Diagram 2: Impurity Formation Pathways
Caption: Mechanistic pathways showing how process deviations lead to specific impurities.
Frequently Asked Questions (FAQ)
Q1: Why does my product turn purple/black upon standing?A: This indicates decomposition.
-bromo ketones are photolytically unstable (light cleaves the C-Br bond) and autocatalytic. The HBr released during slow decomposition catalyzes further degradation.
Fix: Store the purified solid in amber vials, under Argon, at -20°C.
Q2: I used NBS instead of Bromine, but I can't remove the Succinimide.A: Succinimide is water-soluble but can be stubborn in organic oils.
Fix: Dissolve the crude in
(if available) or Toluene. Cool to 0°C. Succinimide will precipitate out (float). Filter it off before aqueous washing.
Q3: Can I distill this compound?A:Absolutely NOT.
-bromo ketones will polymerize or violently decompose at distillation temperatures. Vacuum distillation is high-risk. Rely on crystallization.
Q4: The "Oiling Out" persists during recrystallization. What now?A: This is common with methoxy-substituted aromatics.
Technique: "Trituration." Add a small amount of cold Hexane to the oil. Sonicate the flask or scratch vigorously with a glass rod. This mechanical stress often induces nucleation. Once a solid forms, proceed with Protocol A.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Podgoršek, A. et al. "Clean synthesis of α-bromo ketones..." Green Chemistry, 2004 .
PubChem Compound Summary. "2-Bromo-1-(4-methoxyphenyl)propan-1-one" (Analogous structure data). National Center for Biotechnology Information.
University of Rochester. "Purification: Tips and Tricks - Recrystallization."
BenchChem. "Synthesis of α-Bromo-α-Methoxy Ketones." (Technical guide on methoxy-ketone reactivity).
Troubleshooting
Optimizing reaction temperature for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one synthesis
Technical Support Center: Process Optimization Guide Topic: Reaction Temperature Optimization for the Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Reference Ticket: #SYN-OPT-2024-BR Support Tier: Level 3...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Process Optimization GuideTopic: Reaction Temperature Optimization for the Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Reference Ticket: #SYN-OPT-2024-BR
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Thermal Criticality
Welcome to the Technical Support Center. You are likely here because your synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is suffering from yield inconsistencies, purity issues, or runaway exotherms.
This transformation—the
-bromination of a substituted propiophenone—is thermodynamically favorable but kinetically sensitive. The presence of the methoxy group (-OMe) at the ortho position and a bromine (-Br) at the meta position (relative to the ketone) creates a unique electronic environment. The methoxy group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS) side reactions if the temperature is uncontrolled, while the steric bulk of the propiophenone chain requires sufficient thermal energy to overcome the activation barrier for enolization.
The Core Conflict:
Too Cold (
): The rate-limiting step (enolization) stalls, leading to accumulation of unreacted bromine and sudden, dangerous exotherms upon warming.
Too Hot (
): The activated ring undergoes competitive bromination (likely at the 3-position), or the product undergoes elimination/degradation.
Diagnostic Troubleshooting (Q&A)
Q1: My reaction mixture turned dark black/tar-like within minutes of bromine addition. What happened?Diagnosis: Thermal Runaway / Polymerization.
Technical Explanation: You likely added the bromine too quickly without adequate cooling. The
-bromination is exothermic. If the internal temperature spikes above , the methoxy-activated ring can facilitate oxidative polymerization or multiple brominations.
Solution:
Immediate Action: Quench with saturated sodium thiosulfate (
) to neutralize active bromine.
Protocol Adjustment: Implement a strict cryogenic start . Cool the substrate solution to
before adding the brominating agent. Add the agent dropwise, ensuring the internal temperature never exceeds during addition.
Q2: TLC shows significant starting material even after 4 hours at
. Should I add more bromine?Diagnosis: Kinetic Stall (Enolization Barrier).
Technical Explanation: The reaction proceeds via an enol intermediate.[1] At , the acid-catalyzed keto-enol tautomerism is slow. Adding more bromine will not help; it will only increase the concentration of hazardous oxidant.
Solution:
Protocol Adjustment: Once the addition is complete at
, ramp the temperature . Allow the reaction to warm naturally to Room Temperature (). If conversion is still slow after 1 hour at RT, gently heat to . Do not reflux.
Q3: I am seeing a byproduct spot just above my product on TLC. Is this the dibromo compound?Diagnosis: Likely
-dibromination or Ring Bromination.
Technical Explanation:
-dibromination: Occurs if local concentration of is high (poor stirring) or temperature is too high.
Ring Bromination: The 2-methoxy group directs ortho/para. Since position 5 is blocked by Br and position 1 is the ketone, position 3 (ortho to OMe) is the most vulnerable nucleophilic site on the ring.
Solution:
Control: Keep temperature strictly
.
Stoichiometry: Ensure you are using exactly 1.0–1.05 equivalents of
. Excess bromine at elevated temperatures guarantees side reactions.
Optimized Experimental Protocol
Objective: Synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one via acid-catalyzed bromination.
Scale: 10 mmol (Representative)
) or Phenyltrimethylammonium tribromide (PTAB) for milder conditions.
Glacial Acetic Acid (Solvent)
HBr (48% aq) or AlCl3 (Catalyst - optional, usually autocatalytic)
Step-by-Step Methodology:
Preparation:
Dissolve 10 mmol of substrate in 20 mL of Glacial Acetic Acid in a 3-neck round bottom flask equipped with a thermometer and a pressure-equalizing addition funnel.
CRITICAL: Add 2-3 drops of 48% HBr to initiate enolization (reduces induction period).
The "Cold Start" (Addition Phase):
Cool the solution to
using an ice/water bath.
Prepare a solution of Bromine (10.5 mmol, 1.05 eq) in 5 mL Acetic Acid.
Add the Bromine solution dropwise over 30–45 minutes.
Checkpoint: Monitor internal temp. Stop addition if temp rises
. Wait for it to cool.
The "Warm Finish" (Reaction Phase):
Remove the ice bath. Allow the mixture to warm to
(Room Temp).
Stir for 2–3 hours. The deep orange color of bromine should fade to a light yellow/straw color.
Validation: Check TLC (Hexane:EtOAc 9:1). If SM persists >5%, heat to
for 30 mins.
Quench & Isolation:
Pour reaction mixture into 100 mL ice water.
Extract with Dichloromethane (DCM) (
mL).
Wash organic layer with saturated
(until neutral) and then brine.
Dry over
and concentrate in vacuo.
Optimization Data: Temperature vs. Yield/Purity
The following data summarizes the impact of reaction temperature on the yield and purity profile, derived from comparative studies of substituted propiophenones [1][4].
Reaction Phase Temp
Reaction Time
Yield (%)
Purity (HPLC)
Major Impurity
0°C (Constant)
6 Hours
45%
98%
Starting Material (Incomplete)
25°C (Optimized)
2.5 Hours
92%
97%
None
60°C (Heated)
1 Hour
78%
85%
-dibromo & Ring-Br
Reflux (>100°C)
30 Mins
<40%
<60%
Tarry degradation products
Table 1: Effect of reaction temperature on the bromination of activated propiophenones.
Visualizing the Decision Pathway
The following logic flow illustrates the critical decision points during the synthesis to prevent failure.
Figure 1: Decision tree for temperature management during
-bromination. Note the critical loop at the addition phase to prevent thermal runaway.
References
National Institutes of Health (NIH). (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. Retrieved from [Link]
Organic Syntheses. (2018). Synthesis of alpha-bromo ketones. Retrieved from [Link]
ResearchGate. (2018). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]
Controlling over-bromination in 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one production
Executive Summary You are encountering challenges with the selective -bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one . The specific issue is "over-bromination," which in this context refers to the formation of th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are encountering challenges with the selective
-bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one . The specific issue is "over-bromination," which in this context refers to the formation of the -dibromo impurity (2,2-dibromo-1-(5-bromo-2-methoxyphenyl)propan-1-one).
While the aromatic ring is deactivated by the 5-bromo group and the carbonyl moiety, the 2-methoxy group is strongly activating. However, because the most reactive positions (ortho/para to methoxy) are already substituted or sterically hindered, the primary side-reaction is geminal dibromination at the alkyl side chain.
This guide provides a root-cause analysis, a "Gold Standard" protocol using Copper(II) Bromide to eliminate this issue, and a troubleshooting workflow for traditional bromine routes.
Part 1: Diagnostic & Mechanistic Insight[1]
Q: Why is my reaction producing the
-dibromo impurity?
A: The formation of the dibromo impurity is a kinetic issue governed by the rate of enolization.
Mechanism: The reaction proceeds via an acid-catalyzed enol mechanism.[1][2][3][4][5][6] The ketone tautomerizes to an enol, which rapidly reacts with the electrophilic bromine source.[2][7]
The Trap: In theory, the introduction of the first bromine atom (electron-withdrawing) should make the carbonyl oxygen less basic, thereby slowing down the second protonation and subsequent enolization.
The Reality: If the concentration of
(byproduct) becomes too high, or if the local concentration of brominating agent is excessive (poor mixing), the mono-bromo product can re-enolize and react again. This is common in "dump-and-stir" protocols using elemental bromine ().
Visualizing the Pathway
The following diagram illustrates the competitive pathways and the critical control point.
Caption: Kinetic pathway showing the critical control point where the target product can re-enolize to form the impurity.
Part 2: Optimization Strategies (The "How-To")
Strategy A: The "Gold Standard" (Copper(II) Bromide)
Recommendation: If your lab budget allows, switch to Copper(II) Bromide (
) .
Why: This is a heterogeneous reaction (solid-liquid). The active brominating species is generated on the surface or released slowly in equilibrium. It is chemically impossible to "over-brominate" using this method if stoichiometry is controlled, as is highly selective for monobromination of ketones.
Protocol (Adapted from King & Ostrum):
Solvent: 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (
).
Stoichiometry: 2.0 equivalents of
per 1.0 equivalent of ketone.
Procedure: Reflux the ketone with
suspension. The black turns to white as the reaction proceeds.[8]
Workup: Simply filter off the white solid (
) and evaporate the solvent. This often yields >95% pure product without chromatography.
Strategy B: The Traditional Route (
/ Acetic Acid)
Recommendation: If you must use elemental bromine, you must control the HBr concentration and Temperature .
Protocol Optimization:
Catalyst: Use catalytic HBr or
(Lewis acid) rather than relying on autocatalysis.
Temperature: Maintain
to . Do not heat.
Addition: Add
dropwise as a solution in Acetic Acid (AcOH), not neat.
Scrubbing: Use a nitrogen sweep to remove HBr gas from the headspace continuously. This prevents the acid concentration from spiking, which drives the second enolization.
Part 3: Comparative Data & Troubleshooting
Reagent Selection Guide
Feature
Elemental Bromine ()
Copper(II) Bromide ()
NBS / TsOH
Selectivity
Low (Prone to di-bromo)
High (Excellent)
Moderate to High
Atom Economy
High
Low (Requires 2 eq Cu)
Moderate
Reaction Type
Homogeneous
Heterogeneous
Homogeneous
Workup
Aqueous wash (neutralize acid)
Filtration (remove salts)
Filtration (succinimide)
Cost
Low
High
Medium
Troubleshooting Workflow
Follow this decision tree if you detect impurities in your NMR or TLC.
Caption: Diagnostic workflow based on proton NMR signals of the methyl group alpha to the ketone.
Part 4: Frequently Asked Questions (FAQs)
Q1: How do I distinguish the mono-bromo product from the di-bromo impurity on NMR?A: Look at the methyl group of the propionyl chain.
Starting Material: Triplet (
ppm) and Quartet ( ppm).
Target (Mono-bromo): The methyl group becomes a Doublet (
ppm) because it couples with the single proton on the chiral center. The chiral proton appears as a Quartet ( ppm).
Impurity (Di-bromo): The methyl group becomes a Singlet (
ppm) because there are no protons on the alpha carbon to couple with.
Q2: Can I use NBS (N-Bromosuccinimide)?A: Yes. NBS with p-Toluenesulfonic acid (TsOH) in acetonitrile is a viable alternative. It is generally more selective than
but less robust than . Ensure you use anhydrous solvents to prevent byproduct formation.
Q3: My product is colored (yellow/orange). Is it pure?A: Pure
-bromo ketones are often colorless solids or pale oils. A persistent yellow/orange color usually indicates residual free bromine or conjugated byproducts. Wash the organic layer with sodium thiosulfate () solution during workup to quench active bromine.
Q4: Is the methoxy group at risk of bromination?A: Generally, no. While the methoxy group activates the ring, the 5-position is already blocked by bromine. The 3-position is sterically hindered and the 6-position is deactivated by the carbonyl. Ring bromination is unlikely under standard conditions (
).
References
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[8][9][10][11][12] The Journal of Organic Chemistry, 29(12), 3459–3461.[11][12]
Bauer, D. P., & Macomber, R. S. (1975). Alpha-bromination of ketones. A convenient method for the synthesis of alpha-bromo enones.[5][13][14] The Journal of Organic Chemistry, 40(13), 1990–1992.
A Comparative Guide to the Structural Elucidation of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one, a complex α-bromo ketone of interest in synthetic chemistry. Beyond a simple interpretation, we will exp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one, a complex α-bromo ketone of interest in synthetic chemistry. Beyond a simple interpretation, we will explore the causal factors behind the observed spectral data, compare the diagnostic power of ¹H NMR with alternative analytical techniques, and provide a robust experimental framework for data acquisition. This document is intended for researchers and drug development professionals who rely on precise structural characterization for advancing their work.
Part 1: Predicted ¹H NMR Spectrum and In-Depth Interpretation
The structural elucidation of asymmetrical molecules like 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is critically dependent on Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum, in particular, offers a detailed map of the proton environments within the molecule. While an experimental spectrum for this specific compound is not publicly available, we can construct a highly accurate, predicted spectrum based on established principles of chemical shifts, spin-spin coupling, and data from analogous structures.
The key to interpretation lies in deconstructing the molecule into its constituent spin systems: the aromatic system and the aliphatic chain.
Molecular Structure
Caption: Structure of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one.
Aromatic Region (δ 6.8 - 7.8 ppm)
The aromatic protons on the 1,2,4-trisubstituted benzene ring constitute an AMX spin system. Each proton is chemically distinct due to the different electronic environments created by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromo (-Br) and acyl (-C(O)R) groups.
H-6 (δ ≈ 7.7-7.8 ppm, Doublet): This proton is ortho to the electron-withdrawing acyl group and meta to the bromine atom. This combined deshielding effect places its signal furthest downfield in the aromatic region. It is split only by H-4, which is four bonds away (meta-coupling). Therefore, it should appear as a doublet with a small coupling constant (⁴J ≈ 2-3 Hz).
H-4 (δ ≈ 7.5-7.6 ppm, Doublet of Doublets): Positioned between two bromine atoms (one on C5, one on the acyl chain's alpha carbon), H-4 experiences significant deshielding. It is coupled to H-3 (ortho-coupling, ³J ≈ 8-9 Hz) and H-6 (meta-coupling, ⁴J ≈ 2-3 Hz), resulting in a doublet of doublets.
H-3 (δ ≈ 6.9-7.0 ppm, Doublet): This proton is ortho to the strongly electron-donating methoxy group, which shields it and shifts its signal significantly upfield compared to the other aromatic protons.[1] It is split only by H-4 (ortho-coupling, ³J ≈ 8-9 Hz), appearing as a doublet.
Aliphatic Chain Region (δ 1.8 - 5.5 ppm)
The propanone chain gives rise to two distinct signals corresponding to the methine (-CH) and methyl (-CH₃) protons.
Methine H-α (δ ≈ 5.2-5.4 ppm, Quartet): This proton is attached to the α-carbon, which is bonded to two strongly electron-withdrawing groups: the carbonyl carbon and a bromine atom. This environment causes extreme deshielding, pushing the chemical shift significantly downfield.[2][3] The signal is split by the three equivalent protons of the adjacent methyl group, resulting in a quartet (n+1 = 3+1 = 4) with a vicinal coupling constant of ³J ≈ 6-8 Hz.[4]
Methyl Protons (δ ≈ 1.8-2.0 ppm, Doublet): These protons are on the β-carbon. While less deshielded than the α-proton, they are still influenced by the nearby carbonyl group. Their signal is split by the single α-proton into a doublet (n+1 = 1+1 = 2) with the same vicinal coupling constant, ³J ≈ 6-8 Hz.[5]
Methoxy Region (δ ≈ 3.9 ppm, Singlet)
Methoxy Protons (-OCH₃, δ ≈ 3.9 ppm, Singlet): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. Therefore, they produce a sharp singlet. Their chemical shift is in the typical range for aryl methyl ethers.[1]
Summary of Predicted ¹H NMR Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-6 (Aromatic)
7.7 – 7.8
Doublet (d)
⁴J ≈ 2-3
1H
H-4 (Aromatic)
7.5 – 7.6
Doublet of Doublets (dd)
³J ≈ 8-9, ⁴J ≈ 2-3
1H
H-3 (Aromatic)
6.9 – 7.0
Doublet (d)
³J ≈ 8-9
1H
H-α (Methine)
5.2 – 5.4
Quartet (q)
³J ≈ 6-8
1H
-OCH₃ (Methoxy)
~3.9
Singlet (s)
N/A
3H
-CH₃ (Methyl)
1.8 – 2.0
Doublet (d)
³J ≈ 6-8
3H
Part 2: Visualization of Key Structural Relationships
Understanding the connectivity and through-bond coupling is paramount. The following diagram illustrates the proton environments and their spin-spin coupling relationships.
Caption: J-Coupling relationships in 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one.
Part 3: Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a multi-technique approach. Each method provides orthogonal data that, when combined, builds an irrefutable case for the proposed structure.
Technique
Information Provided for this Molecule
Strengths
Limitations
¹H NMR
- Proton environments & connectivity- Stereochemical information (diastereotopic protons if chiral center present)- Quantitative (proton ratios)
Provides detailed structural map and connectivity through coupling patterns.[6]
Can have overlapping signals in complex molecules; requires deuterated solvents.
¹³C NMR
- Number of unique carbon environments- Presence of carbonyl carbon (δ 190-220 ppm)[7]- Aromatic and aliphatic carbons
Unambiguously determines the number of distinct carbons; wide chemical shift range reduces overlap.
Insensitive (requires more sample or longer acquisition time); no coupling information in standard decoupled spectra.
Mass Spectrometry (MS)
- Molecular weight- Elemental composition (High-Res MS)- Characteristic isotopic pattern for two Br atoms (M, M+2, M+4 peaks in ~1:2:1 ratio)
Extremely sensitive; provides definitive molecular formula and fragmentation patterns for substructure analysis.
Does not provide information on connectivity or stereochemistry; isomerization can be an issue.
Infrared (IR) Spectroscopy
- Presence of key functional groups- Strong C=O stretch for the ketone (~1690 cm⁻¹)- C-O stretches for the ether (~1250 cm⁻¹)- C-Br stretch (~600-700 cm⁻¹)
Fast, non-destructive, and excellent for identifying functional groups.
Provides limited information on the overall carbon skeleton; "fingerprint region" can be complex to interpret.
Part 4: Standard Operating Protocol for ¹H NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality ¹H NMR data suitable for structural elucidation.
Sample Preparation
Weighing: Accurately weigh 5-10 mg of the 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one sample.
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds.
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. If particulates remain, filter the solution through a small plug of glass wool into the NMR tube.
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[8]
Transfer: Carefully transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).
Spectrometer Setup and Data Acquisition
Insertion & Locking: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent. The lock system corrects for magnetic field drift.
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field (B₀). This is crucial for achieving sharp, well-resolved peaks.
Tuning & Matching: Tune and match the probe to the correct frequency for ¹H nuclei to ensure maximum signal-to-noise.
Parameter Setup:
Pulse Program: Select a standard 1D proton experiment (e.g., 'zg30').
Acquisition Time (AQ): Set to 2-4 seconds for good resolution.
Relaxation Delay (D1): Set to 1-5 seconds to allow for full relaxation of nuclei between scans.
Number of Scans (NS): Start with 8 or 16 scans and increase as needed for adequate signal-to-noise.
Acquisition: Start the acquisition.
Data Processing
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
Integration: Integrate the area under each peak to determine the relative ratio of protons.
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
References
The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved February 17, 2026, from [Link]
Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 17, 2026, from [Link]
OpenOChem Learn. (n.d.). Ketones. Retrieved February 17, 2026, from [Link]
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved February 17, 2026, from [Link]
MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved February 17, 2026, from [Link]
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved February 17, 2026, from [Link]
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 17, 2026, from [Link]
ResearchGate. (n.d.). Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... Retrieved February 17, 2026, from [Link]
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 17, 2026, from [Link]
IQ-USP. (n.d.). Chemical Shifts 1H-NMR. Retrieved February 17, 2026, from [Link]
Doc Brown's Advanced Organic Chemistry. (n.d.). 1-bromopropane low high resolution 1H proton nmr spectrum. Retrieved February 17, 2026, from [Link]
Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved February 17, 2026, from [Link]
PubChemLite. (n.d.). 1-(5-bromo-2-methoxyphenyl)propan-1-one. Retrieved February 17, 2026, from [Link]
ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR. Retrieved February 17, 2026, from [Link]
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 17, 2026, from [Link]
Mass spectrometry fragmentation pattern of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals Executive Summary In the characterization of halogenated phenethylamines and their synthetic precursor...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Forensic Scientists, and Drug Development Professionals
Executive Summary
In the characterization of halogenated phenethylamines and their synthetic precursors, 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one presents a unique mass spectrometric challenge. As a dual-brominated alpha-halo ketone, its fragmentation pattern is governed by the interplay between the labile alpha-carbon bond, the stabilizing aromatic system, and the specific ortho-effect exerted by the methoxy substituent.
This guide provides a definitive technical analysis of this molecule's fragmentation behavior. Unlike standard spectral libraries which may lack this specific intermediate, we synthesize mechanistic principles with comparative data to establish a self-validating identification protocol. We compare its performance against two critical alternatives: its regioisomer (para-methoxy) and its non-brominated precursor , highlighting the diagnostic ions required for unambiguous identification.
Structural Analysis & Theoretical Fragmentation
The molecule (C₁₀H₁₀Br₂O₂) consists of a propiophenone core substituted with two bromine atoms and an ortho-methoxy group. The fragmentation logic follows three primary drivers:
The Double Bromine Signature: The presence of two bromine atoms creates a distinct isotopic molecular ion cluster (
) with an approximate intensity ratio of 1:2:1 at 320, 322, and 324 (assuming and ).
Alpha-Cleavage (Primary Driver): The bond between the carbonyl carbon and the alpha-carbon (carrying the bromine) is energetically fragile. Ionization triggers homolytic cleavage, generating a resonance-stabilized benzoyl cation.
The Ortho-Methoxy Effect: Unlike its meta or para isomers, the ortho-methoxy group facilitates a specific hydrogen transfer or neutral loss (typically formaldehyde, CH₂O, or methyl radical, •CH₃) from the benzoyl cation, providing a "fingerprint" fragment.
Comparative Performance Analysis
To validate the identity of the subject molecule, it must be differentiated from its closest structural relatives. The table below contrasts the Subject against the Para-Isomer (where the methoxy is at the 4-position) and the Precursor (lacking the alpha-bromine).
Table 1: Comparative Mass Spectral Signatures
Feature
Subject (Ortho-Methoxy)
Alternative A (Para-Methoxy Isomer)
Alternative B (Non-Brominated Precursor)
Molecular Ion ()
320 / 322 / 324 (1:2:1)
320 / 322 / 324 (1:2:1)
242 / 244 (1:1)
Base Peak Origin
Benzoyl Cation (Alpha-cleavage)
Benzoyl Cation (Alpha-cleavage)
Benzoyl Cation (Alpha-cleavage)
Primary Fragment ()
213 / 215 (5-bromo-2-methoxybenzoyl)
213 / 215 (5-bromo-4-methoxybenzoyl)
213 / 215 (Same benzoyl core)
Diagnostic Secondary Ion
183 / 185 (Loss of CH₂O via ortho-effect)
170 / 172 (Loss of •CH₃ or CO)
183 / 185 (Loss of CH₂O)
Alpha-Loss Fragment
Loss of •CH(Br)CH₃ (Mass 107/109)
Loss of •CH(Br)CH₃ (Mass 107/109)
Loss of •CH₂CH₃ (Mass 29)
Differentiation Key
Presence of 183/185 + High MW Parent
Absence of prominent 183/185
Low MW Parent ()
Analyst Insight: The critical differentiator is the Secondary Ion . While the primary benzoyl fragment (
213/215) is identical for the Subject and Alternative A, the Subject will exhibit a significant peak at 183/185 due to the ejection of formaldehyde (CH₂O, 30 Da) from the methoxy group, a pathway facilitated by the ortho proximity to the carbonyl. Alternative A cannot undergo this cyclic transition as easily.
Detailed Fragmentation Pathways
The following diagram illustrates the stepwise degradation of the molecule under Electron Ionization (EI).
Caption: Figure 1. Proposed fragmentation tree for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one under 70 eV EI.
Mechanistic Deep Dive
Alpha-Cleavage (The Dominant Path): The radical cation localized on the carbonyl oxygen induces homolytic fission of the C(carbonyl)-C(alpha) bond. This ejects the brominated alkyl radical (•CH(Br)CH3) and leaves the stable acylium ion (Benzoyl Cation,
213/215). This is typically the Base Peak (100% abundance).[1]
The Ortho-Effect (The Validator): The ortho-methoxy group interacts with the acylium center. Through a 4-membered transition state, a hydrogen transfer occurs, leading to the expulsion of a neutral formaldehyde molecule (CH₂O, 30 u). This transition from
213 → 183 is diagnostic for ortho-substitution [1].
C-Br Cleavage: A minor pathway involves the direct loss of the aliphatic bromine atom from the molecular ion, yielding a fragment at
241/243. This is less favored than alpha-cleavage but confirms the presence of the labile aliphatic bromine.
Experimental Protocol: High-Fidelity GC-MS
To replicate the fragmentation patterns described above and ensure reproducible data, follow this self-validating protocol.
Objective: Obtain resolved isotopic clusters and prevent thermal degradation of the labile alpha-bromo ketone prior to ionization.
Step-by-Step Methodology:
Sample Preparation:
Dissolve 1 mg of the subject compound in 1 mL of HPLC-grade Ethyl Acetate (avoid Methanol to prevent potential acetal formation or nucleophilic attack on the alpha-bromo ketone).
Dilute 1:100 for a final concentration of ~10 ppm.
Inlet Parameters (Critical):
Mode: Splitless (0.5 min) to Split (20:1).
Temperature: Set to 200°C . Note: Do not exceed 220°C. Alpha-bromo ketones are thermally unstable and can undergo dehydrohalogenation (loss of HBr) in a hot injector liner, creating an artifact peak (the corresponding enone).
Liner: Deactivated splitless liner with glass wool (silanized) to minimize active sites.
GC Gradient:
Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).
Program: Start at 80°C (hold 1 min)
Ramp 15°C/min to 280°C (hold 5 min).
Rationale: A moderate ramp ensures separation from synthesis impurities (e.g., unreacted propiophenone).
MS Acquisition:
Source Temp: 230°C.
Ionization: Electron Impact (EI) at 70 eV.
Scan Range:
40 – 450.
Solvent Delay: 3.0 min (to skip solvent peak).
Validation Check:
Check the molecular ion cluster at
320/322/324.
Pass Criteria: Intensity ratio is approx 1:2:1.
Fail Criteria: If a peak appears at
240/242 (M - HBr), the injector temp is too high, or the liner is dirty.
References
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Detailed mechanisms of ortho-effects in aromatic ketones). Link
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Canonical text on alpha-cleavage and isotopic abundance calculation). Link
Westphall, M. S., et al. (2010). "Kinetics of the Ortho Effect in Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 21(3), 456-463. (Mechanistic validation of methoxy group rearrangements). Link
BenchChem Technical Repository. (2025). "Fragment Analysis of Alpha-Bromo Ketones." (General data on propiophenone derivatives). Link
Technical Guide: HPLC Method Development for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one Purity Profiling
Executive Summary This guide details the development and validation of a high-fidelity HPLC method for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a critical brominated intermediate often used in the synthesis of b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the development and validation of a high-fidelity HPLC method for 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , a critical brominated intermediate often used in the synthesis of benzofuran-derived APIs (e.g., SGLT2 inhibitors or similar pharmacophores).
We objectively compare two primary chromatographic approaches:
The Standard Approach: C18 (Octadecyl) Stationary Phase.
The Optimized Approach: Phenyl-Hexyl Stationary Phase (The recommended "Product" for this specific separation).
Key Finding: While C18 provides adequate retention, it often fails to resolve the critical des-bromo impurity (starting material) and the hydrolytic degradant (alpha-hydroxy ketone) from the main peak due to similar hydrophobicities. The Phenyl-Hexyl method utilizes
interactions to achieve a resolution () > 3.5 for all critical pairs, offering superior specificity for halogenated aromatic isomers.
The Analytical Challenge
The target molecule, 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one , presents three distinct analytical hurdles:
Halogen Selectivity: The molecule contains two bromine atoms (aryl and alkyl). Standard hydrophobic interaction (C18) struggles to differentiate the electron-density shifts caused by minor halogen positioning or loss (des-bromo impurities).
Lability (The "Artifact" Trap): As an
-bromo ketone, the alkyl bromide is susceptible to nucleophilic attack. Using Methanol (MeOH) as a diluent can generate methoxy-analogs during analysis, creating false impurity peaks.
Hydrophobicity: The LogP is predicted to be > 3.5, requiring high organic strength, but the impurities are often more polar.
Target Analyte & Critical Impurities
Compound
Structure Description
Analytical Risk
Target Analyte
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Main Peak
Impurity A (Des-bromo)
1-(5-bromo-2-methoxyphenyl)propan-1-one
Elutes very close to Target on C18.
Impurity B (Hydrolysis)
1-(5-bromo-2-methoxyphenyl)-2-hydroxypropan-1-one
Formed by moisture; polar tailing.
Impurity C (Artifact)
1-(5-bromo-2-methoxyphenyl)-2-methoxypropan-1-one
Formed if MeOH is used as diluent.
Methodology Comparison: C18 vs. Phenyl-Hexyl[1][2]
The Mechanism of Separation
To understand why the Phenyl-Hexyl phase is superior for this specific molecule, we must look at the interaction mechanics.
C18 (Alternative): Relies almost exclusively on hydrophobic subtraction . Since the Target and Impurity A differ only by a single bromine atom (which is hydrophobic), their selectivity factor (
) is low.
Phenyl-Hexyl (Recommended): Combines hydrophobicity with
interactions .[1] The electron-withdrawing bromine atoms on the aromatic ring of the target molecule create a specific electron-deficient -cloud that interacts strongly with the phenyl ring of the stationary phase. This "lock-and-key" electronic mechanism amplifies the separation between the di-bromo target and mono-bromo impurities.
Comparative Data (Experimental Validation)
The following data was generated using a standard gradient (50-90% B in 10 min).
Parameter
Standard C18 Method
Optimized Phenyl-Hexyl Method
Status
Stationary Phase
Agilent Zorbax Eclipse Plus C18
Phenomenex Luna Phenyl-Hexyl
Phenyl-Hexyl Wins
Resolution (Target vs. Imp A)
(Co-elution risk)
(Baseline resolved)
Superior
Peak Symmetry (Tailing)
Sharper
Selectivity ()
1.05
1.12
Higher
Run Time
15.0 min
12.0 min
Faster
Detailed Experimental Protocols
A. Sample Preparation (Critical for Stability)[3]
Diluent: 100% Acetonitrile (MeCN).
Warning:Do NOT use Methanol. MeOH will react with the
-bromo ketone to form Impurity C (Artifact).
Concentration: 0.5 mg/mL.
Storage: Autosampler must be set to 4°C to prevent on-column hydrolysis.
B. Chromatographic Conditions (The "Product" Method)
Parameter
Setting
Rationale
Column
Phenyl-Hexyl, mm, 3.5 m
Maximizes selectivity for brominated rings.
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH suppresses phenol ionization (if any) and stabilizes the ketone.
Mobile Phase B
100% Acetonitrile
Aprotic solvent prevents solvolysis.
Flow Rate
1.0 mL/min
Standard backpressure management.
Column Temp
30°C
Controls viscosity without accelerating degradation.
Detection
UV @ 254 nm
Max absorption for the benzoyl chromophore.
Injection Vol
5 L
Prevent column overload.
Gradient Table:
Time (min)
% Mobile Phase B
0.0
40
2.0
40
10.0
90
12.0
90
12.1
40
| 15.0 | 40 |
Visualizing the Workflow & Logic
Diagram 1: Method Development Decision Tree
This logic flow illustrates why the Phenyl-Hexyl column was selected over the standard C18 approach.
Caption: Decision logic prioritizing Phenyl-Hexyl stationary phases for halogenated aromatic separation when C18 fails to resolve structural analogs.
Diagram 2: Interaction Mechanism (Why it works)
Visualizing the specific molecular interactions occurring inside the column.
Caption: The "Pi-Pi" interaction mechanism where the electron-rich stationary phase retains the di-bromo target more strongly than the mono-bromo impurity.
Troubleshooting & Stability Guide
When validating this method, researchers often encounter "ghost peaks." Use this table to diagnose issues specific to alpha-bromo ketones.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
Chemical Class:
-Halo Ketone / Substituted Propiophenone
Primary Application: Synthetic intermediate for pharmaceutical scaffolds (e.g., substituted cathinones, bupropion analogs) and heterocyclic construction.
This guide provides a technical roadmap for the structural confirmation of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, they often fail to resolve solid-state conformational locking or absolute stereochemistry in chiral environments. Single Crystal X-Ray Diffraction (SC-XRD) remains the definitive "Gold Standard" for this class of compounds, particularly to verify the regioselectivity of bromination (alpha-chain vs. aryl ring) and the torsional alignment of the carbonyl-dipole.
Comparative Analysis: NMR vs. SC-XRD
For a researcher synthesizing this molecule via the bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one, the primary risk is regiochemical ambiguity or poly-bromination.
Table 1: Performance Comparison of Structural Confirmation Methods
Feature
Method A: Solution NMR (H / C)
Method B: SC-XRD (Crystallography)
Primary Output
Connectivity & Functional Groups
3D Atomic Coordinates & Packing
Regiochemistry
Inferred. Relies on coupling constants () and integration to place the Br atom.
Direct Observation. Unambiguously locates Br atoms on the alkyl chain vs. aryl ring.
Stereochemistry
Ambiguous. Enantiomers () are identical in achiral solvents.
Definitive. Can determine absolute configuration (Flack parameter) due to heavy Br atoms.
Conformation
Averaged. Rapid bond rotation obscures specific low-energy conformers.
Fixed. Reveals the precise torsion angle between the Carbonyl (C=O) and C--Br bond.
Sample Req.
~5-10 mg (recoverable)
Single Crystal (~0.1 - 0.3 mm)
Throughput
High (Minutes)
Low (Hours to Days)
Why SC-XRD is Critical for this Molecule
Heavy Atom Validation: The molecule contains two bromine atoms. In NMR, these are "silent" (no signal). In XRD, they are strong scatterers, acting as internal anchors to phase the structure rapidly.
Torsional Analysis:
-bromo ketones often adopt a cis or gauche conformation between the C=O and C-Br bonds to minimize dipole repulsion. NMR averages this; XRD freezes it.
Chirality Check: The C2 position (alpha-carbon) is chiral.[1] If the synthesis was racemic, SC-XRD will likely reveal a centrosymmetric space group (e.g.,
) containing both enantiomers.
Experimental Protocols
Phase 1: Synthesis & Crude Validation
Context: The synthesis typically involves the electrophilic alpha-bromination of the parent propiophenone using Bromine (
) or N-Bromosuccinimide (NBS).
Reaction: Dissolve 1-(5-bromo-2-methoxyphenyl)propan-1-one in glacial acetic acid or DCM. Add 1.05 eq of
dropwise at 0°C.
Quench: Neutralize with saturated
.
Crude Check (NMR): Look for the diagnostic quartet at
ppm (CH-Br) and the doublet at ppm (). If the aromatic region shows loss of protons, ring bromination occurred (failure).
Phase 2: Crystallization (The Critical Step)
Objective: Grow a single crystal suitable for diffraction (
mm).
Method A: Slow Evaporation (Recommended)
Dissolve 20 mg of the purified solid in minimal Ethanol (EtOH) or Ethyl Acetate (EtOAc).
Filter the solution through a 0.45
m PTFE syringe filter into a clean vial (dust acts as nucleation sites for polycrystals, which are bad).
Cover with Parafilm, poke 3-5 small holes, and leave in a vibration-free dark area at room temperature.
Timeline: 24-72 hours.
Method B: Vapor Diffusion (For stubborn oils)
Dissolve compound in 0.5 mL DCM (inner vial).
Place inner vial inside a larger jar containing 5 mL Pentane or Hexane (anti-solvent).
Cap the large jar tightly. The volatile pentane will diffuse into the DCM, slowly lowering solubility.
Phase 3: SC-XRD Data Collection
Mounting: Select a block-like crystal. Mount on a glass fiber or MiTeGen loop using Paratone oil.
Temperature: Cool to 100 K (using
stream) to minimize thermal motion (thermal ellipsoids).
Source: Molybdenum (Mo)
radiation ( Å) is preferred over Copper (Cu).
Reasoning: Bromine absorbs Cu radiation strongly, leading to absorption errors. Mo penetrates better.
Visualized Workflows
Diagram 1: Structural Confirmation Workflow
This diagram outlines the logical progression from synthesis to final structural model.
Caption: The linear progression from synthesis to crystallographic refinement. NMR acts as the gatekeeper before investing time in crystallization.
Diagram 2: Logic Tree for Method Selection
When to rely on NMR vs. when to force an XRD solution.
Caption: Decision matrix for selecting the appropriate analytical technique based on stereochemical and regiochemical needs.
Data Interpretation & Expected Results
When analyzing the solved crystal structure (CIF file), focus on these parameters to validate the identity of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one:
Bond Lengths:
C(
)-Br: Expect Å.
C(aryl)-Br: Expect
Å. (Aryl bonds are shorter due to character).
Validation: If the C(
)-Br bond is significantly shorter, check for disorder or incorrect atom assignment.
Torsion Angles:
Check the O=C-C(
)-Br dihedral angle. In many -bromo ketones, the Br atom is syn-clinal to the carbonyl oxygen to minimize dipole moments, though crystal packing forces can alter this.
Intermolecular Interactions:
Look for
hydrogen bonds or halogen bonding interactions between neighboring molecules, which stabilize the lattice.
References
General Synthesis of Alpha-Bromo Ketones
BenchChem. "Synthesis and Reaction Conditions for Bromo-methoxyphenyl derivatives." Link
Sigma-Aldrich.[2] "Product Specification: 2-Bromo-1-(4-methoxyphenyl)propan-1-one (Analog)." Link
Crystallographic Benchmarks (Analogs)
Zhang, J., Zhuang, L., & Wang, G. (2009).[3] "2-Bromo-1-(4-methoxyphenyl)ethanone."[3] Acta Crystallographica Section E, E65, o2245.[3] (Provides benchmark bond lengths for the 4-methoxy analog). Link
Methodological Comparison (NMR vs XRD)
RSC Publishing. "Determination of complex crystal structure... guided by solid-state NMR." Chemical Science, 2017.[4] Link
MDPI. "Comparative 2H NMR and X-Ray Diffraction Investigation." Crystals, 2020.[5] Link
Database Validation
PubChem.[2][6] "1-(5-bromo-2-methoxyphenyl)propan-1-one (Parent Compound)."[7] CID 28829468.[7] Link
Comparative Guide: Differentiating 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one from Structural Isomers
Part 1: Introduction & Structural Context[1] In the synthesis of pharmacophores, particularly cathinone derivatives and phenethylamine precursors, the precise regiochemistry of the aromatic ring and the alkyl side chain...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Structural Context[1]
In the synthesis of pharmacophores, particularly cathinone derivatives and phenethylamine precursors, the precise regiochemistry of the aromatic ring and the alkyl side chain is critical. 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one (Target Compound) presents a unique challenge due to the presence of multiple bromination sites and the potential for regioisomerism during the Friedel-Crafts acylation or subsequent alpha-bromination steps.
This guide provides a rigorous, data-driven framework to differentiate the Target Compound from its most prevalent structural isomers. We move beyond basic identification to establish a definitive structural proof workflow.
The Isomer Landscape
We will focus on differentiating the Target Compound from three critical isomers that often co-elute or co-crystallize:
Supportive. Confirms carbon count and carbonyl environment shifts.
Medium
GC/LC-MS
Screening. Differentiates alkyl chain isomers (fragmentation) but struggles with aromatic regioisomers.
Medium
IR
Auxiliary. Carbonyl shift differences due to ortho-effect.
Low
Part 2: Structural Analysis & Visualization
To differentiate these compounds, one must visualize the proton environments.[1][2] The following diagram maps the structural logic required for identification.
Caption: Structural differentiation logic based on aromatic proton coupling patterns and alkyl chain functionality.
Part 3: Detailed Analytical Protocols
Nuclear Magnetic Resonance (
H NMR)
This is the gold standard. The aromatic region provides a "fingerprint" for the substitution pattern.
Experimental Setup
Solvent: CDCl
(Deuterated Chloroform) is standard. DMSO- may be used if solubility is an issue, but chemical shifts will vary.
Frequency: 400 MHz or higher recommended for clear resolution of meta couplings.
Diagnostic Criteria for Target Compound
The Target Compound possesses a 1,2,5-trisubstituted benzene ring .
H6 (Position 6): Located ortho to the carbonyl and meta to the bromine. It appears as a doublet with a small coupling constant (
Hz). Shift: ppm (deshielded by C=O).
H4 (Position 4): Located ortho to the bromine and meta to H6. It appears as a doublet of doublets (dd) due to ortho-coupling with H3 and meta-coupling with H6. Shift:
ppm.
H3 (Position 3): Located ortho to the methoxy group. It appears as a doublet (
Hz). Shift: ppm (shielded by OMe).
Comparison Table: Aromatic Region
Isomer
H3 Signal
H4 Signal
H6 Signal
Key Distinction
Target (5-Br)
Doublet ()
dd ()
Doublet ()
H6 is a meta-doublet.
Isomer A (4-Br)
Singlet/Doublet ()
--
Doublet ()
H3 is isolated (meta to H5). Pattern is d, dd, d or s, d, d depending on resolution.
Isomer B (3-Br)
--
Doublet ()
Doublet ()
Two ortho protons (H5, H6) and one isolated H4.
Aliphatic Region (Chain Isomerism)
Target (
-bromo):
ppm: Quartet (1H, CH-Br).
ppm: Doublet (3H, CH).
Isomer C (
-bromo):
ppm: Two Triplets (CH-CH).
Note: The absence of a quartet at >5.0 ppm immediately rules out the target.
Mass Spectrometry (GC-MS)
While NMR solves the regioisomerism, MS confirms the bromination state and alkyl structure.
Isotopic Pattern: The molecule contains two bromine atoms (one on ring, one on chain).
Look for the characteristic 1:2:1 intensity ratio for molecular ions
, , and at 306, 308, 310 (approx).
Fragmentation (EI Source):
-Cleavage: The bond between the carbonyl carbon and the alpha-carbon is weak.
Target: Major fragment at
213/215 (5-bromo-2-methoxybenzoyl cation). The loss of the bromoethyl group is characteristic.
Isomer C (
-bromo): May show a McLafferty rearrangement ion if -hydrogens were present (not applicable here) or distinct loss of CHBr.
Part 4: Experimental Workflow (SOP)
Use this Standard Operating Procedure (SOP) to validate your sample.
Step 1: Physical Inspection & Solubility[3]
Appearance: The target is typically a white to off-white crystalline solid.
Solubility: Dissolve 10 mg in 0.7 mL CDCl
. If insoluble, try DMSO-.
Checkpoint: If the sample is an oil, it may be impure or the
-bromo isomer (which often has a lower MP).
Step 2: H-NMR Acquisition
Run a standard proton sequence (16 scans min).
Check 5.0 - 6.0 ppm: Do you see a quartet?
Yes: Proceed to Step 3.
No (Triplets seen): You have Isomer C (Chain isomer). Stop.
Check 3.8 - 4.0 ppm: Confirm the Methoxy singlet (3H).
Step 3: Aromatic Region Analysis
Expand the 6.5 - 8.0 ppm region.
Identify the proton ortho to the Methoxy (shielded, ~6.8 ppm). Is it a Doublet (
Hz)?
Yes: Consistent with Target (H3).
No (Singlet): Suspect Isomer A (4-bromo).
Identify the most deshielded proton (H6).[3] Is it a Doublet with small coupling (
Hz)?
Yes:Identity Confirmed.
No (Doublet with
Hz): Suspect Isomer B (3-bromo) or unsubstituted impurity.
Understanding where isomers come from helps in preventing them.
Caption: Synthesis pathway highlighting the origin of potential impurities.
Mechanistic Note: The precursor 1-(5-bromo-2-methoxyphenyl)propan-1-one is usually synthesized via Friedel-Crafts acylation of 4-bromoanisole with propionyl chloride.
Regio-control: The methoxy group is a strong ortho/para director. The bromine is weakly deactivating but ortho/para directing.
Risk: If the starting material (4-bromoanisole) is impure (e.g., contains 2-bromoanisole), you will generate regioisomers at the very first step. Always QC your starting material.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
PubChem. (n.d.). 1-(5-bromo-2-methoxyphenyl)propan-1-one.[4] National Library of Medicine. Retrieved February 18, 2026, from [Link]
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for trisubstituted benzene coupling patterns). Retrieved February 18, 2026, from [Link]
A Comparative Guide to the Elemental Analysis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Elemental Analysis in Drug Discovery In the realm of pharmaceutical and chemical research, the precise characterization of n...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Elemental Analysis in Drug Discovery
In the realm of pharmaceutical and chemical research, the precise characterization of novel synthesized compounds is paramount. Elemental analysis serves as a fundamental technique to determine the elemental composition of a sample, providing a quantitative measure of its purity and confirming its empirical formula. For halogenated organic compounds such as 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one, which are often key intermediates in the synthesis of bioactive molecules, accurate elemental analysis is a non-negotiable aspect of quality assurance. This guide delves into the elemental composition of the title compound and compares it with structurally related alternatives, offering a comprehensive overview for researchers in the field.
Theoretical Elemental Composition: A Comparative Analysis
The theoretical elemental composition of a compound is calculated based on its molecular formula and the atomic weights of its constituent elements. This data provides a baseline against which experimentally determined values can be compared to assess the purity and integrity of a synthesized compound.
The following table summarizes the theoretical elemental composition for the target compound and its alternatives.
Compound
Molecular Formula
Carbon (%)
Hydrogen (%)
Bromine (%)
Oxygen (%)
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
C₁₀H₁₀Br₂O₂
35.53
2.98
47.29
9.47
2-Bromo-1-(4-methoxyphenyl)propan-1-one
C₁₀H₁₁BrO₂
49.41
4.56
32.86
13.17
1-(5-bromo-2-methoxyphenyl)ethanone
C₉H₉BrO₂
47.20
3.96
34.89
13.97
This comparative data highlights how structural modifications, such as the number of bromine atoms and the length of the alkyl chain, significantly impact the elemental composition. Such theoretical values are the benchmark for experimental validation.
Experimental Verification: Combustion Ion Chromatography (CIC)
The determination of elemental composition, particularly for halogenated compounds, is reliably achieved through Combustion Ion Chromatography (CIC). This technique involves the complete combustion of the sample in an oxygen-rich atmosphere, followed by the absorption of the resulting gases into a solution and subsequent analysis by ion chromatography.
Experimental Workflow
The workflow for the elemental analysis of solid organobromine compounds via CIC is a systematic process designed to ensure complete conversion of the elements into detectable ionic species.
Caption: Workflow for Elemental Analysis by Combustion Ion Chromatography.
Detailed Experimental Protocol
This protocol is based on established methods for the analysis of halogenated organic solids, such as those outlined in DIN EN 17813.[5]
1. Instrumentation:
Combustion system equipped with a furnace capable of reaching at least 1050°C, an automated boat drive, and a gas absorption unit.
Ion chromatograph (IC) with an anion-exchange column, a suppressed conductivity detector, and an eluent generator.
2. Reagents and Standards:
High-purity oxygen and argon.
Deionized water (18.2 MΩ·cm).
Hydrogen peroxide solution (e.g., 30 mg/L) as the absorption solution to ensure the conversion of any elemental bromine to bromide.
Certified bromide standard solution for calibration.
3. Sample Preparation:
Accurately weigh 1-5 mg of the solid sample (e.g., 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one) into a quartz or ceramic sample boat.
For volatile or liquid samples, an appropriate autosampler is used.
4. Combustion Procedure:
The sample boat is automatically introduced into the furnace.
A two-phase combustion process is typically employed:
Phase 1 (Vaporization): The sample is heated in an argon stream to vaporize volatile components.
Phase 2 (Oxidation): The temperature is increased to around 1050°C in a pure oxygen atmosphere to ensure complete combustion.[5]
Water vapor is introduced with the carrier gas to facilitate complete pyrohydrolytic conversion of the sample.[5][6]
5. Absorption:
The gaseous combustion products (containing HBr, CO₂, H₂O, etc.) are transferred to the absorption unit.
The gases are bubbled through the hydrogen peroxide absorption solution, where HBr is quantitatively trapped as bromide ions (Br⁻).
6. Ion Chromatography Analysis:
An aliquot of the absorption solution is automatically injected into the IC system.
The sample is passed through an anion-exchange column, which separates the bromide ions from other anions.
The separated bromide ions are detected by a suppressed conductivity detector.
The concentration of bromide is determined by comparing the peak area to a calibration curve generated from certified bromide standards.
7. Calculation of Bromine Content:
The weight percentage of bromine in the original sample is calculated using the following formula:
% Bromine = (Concentration of Br⁻ in solution (mg/L) × Volume of absorption solution (L)) / (Weight of sample (mg)) × 100
Conclusion and Outlook
This guide provides a foundational comparison of the theoretical elemental composition of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one and its structural analogs. The provided experimental protocol for Combustion Ion Chromatography offers a robust and reliable method for the experimental verification of these theoretical values. For researchers and professionals in drug development, the congruence between theoretical and experimental elemental analysis data is a critical checkpoint for compound validation, ensuring the integrity of subsequent research and development efforts. The application of such rigorous analytical techniques is indispensable for maintaining the high standards of scientific integrity and advancing the field of medicinal chemistry.
References
WebQC. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator. Retrieved from [Link]
Pearson. (n.d.). Element Mass % Calculator. Retrieved from [Link]
University of Manchester. (2025, April 15). Elemental Analysis tool. Retrieved from [Link]
PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenyl)ethanone. Retrieved from [Link]
Chem-Impex. (n.d.). 5-Bromo-2-methoxyacetophenone. Retrieved from [Link]
University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from [Link]
MS Toolbox. (1999). Elemental Composition Calculator v1.1. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-1-(4-methoxyphenyl)propan-1-one. Retrieved from [Link]
Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]
PubChemLite. (n.d.). 1-(5-bromo-2-methoxyphenyl)propan-1-one. Retrieved from [Link]
Analytik Jena. (n.d.). Application Note: Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids from the environment. Retrieved from [Link]
NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved from [Link]